Phoslactomycin C
Description
Structure
2D Structure
Properties
CAS No. |
122856-27-3 |
|---|---|
Molecular Formula |
C30H48NO10P |
Molecular Weight |
613.7 g/mol |
IUPAC Name |
[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 3-methylbutanoate |
InChI |
InChI=1S/C30H48NO10P/c1-4-23-12-13-28(33)40-26(23)14-15-30(35,16-17-31)27(41-42(36,37)38)20-24(32)10-6-5-8-22-9-7-11-25(19-22)39-29(34)18-21(2)3/h5-6,8,10,12-15,21-27,32,35H,4,7,9,11,16-20,31H2,1-3H3,(H2,36,37,38)/b8-5+,10-6+,15-14+ |
InChI Key |
NDVHWGXRHYARME-XNHNZVDCSA-N |
Isomeric SMILES |
CCC1C=CC(=O)OC1/C=C/C(CCN)(C(CC(/C=C/C=C/C2CCCC(C2)OC(=O)CC(C)C)O)OP(=O)(O)O)O |
Canonical SMILES |
CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)CC(C)C)O)OP(=O)(O)O)O |
Other CAS No. |
126643-52-5 |
Synonyms |
phoslactomycin C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Synthesis of the Phoslactomycin Core
Chemical Properties of Phoslactomycins
Phoslactomycins are a family of natural products isolated from various Streptomyces species. They are characterized by a polyketide backbone featuring a distinctive δ-lactone ring, a phosphate ester, and a side chain terminating in a cyclohexyl or a modified cyclohexyl moiety. Variations in the side chain and substitutions on the core structure give rise to the different phoslactomycin analogues.
Below is a summary of the key chemical properties for Phoslactomycin A and B.
| Property | Phoslactomycin A | Phoslactomycin B |
| IUPAC Name | [3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylpropanoate | (1E,3R,4R,6R,7Z,9Z)-3-(2-Aminoethyl)-10-cyclohexyl-1-[(2S,3S)-3-ethyl-6-oxo-3,6-dihydro-2H-pyran-2-yl]-3,6-dihydroxydeca-1,7,9-trien-4-yl dihydrogen phosphate |
| Molecular Formula | C₂₉H₄₆NO₁₀P | C₂₅H₄₀NO₈P |
| Molecular Weight | 599.6 g/mol | 513.568 g/mol |
| CAS Number | 122856-25-1 | 122856-26-2 |
Synthesis of the Phoslactomycin Core
The total synthesis of phoslactomycins is a complex undertaking that has been achieved through various convergent strategies. These approaches typically involve the synthesis of key fragments followed by their strategic coupling to assemble the final molecule. The syntheses of Phoslactomycin A and B highlight several key organic reactions and methodologies.
Total Synthesis of Phoslactomycin A
A convergent total synthesis of Phoslactomycin A has been reported, which relies on the coupling of two major fragments: a C1-C13 alkenyl iodide and a C14-C21 alkenyl stannane.
Key Experimental Protocols:
-
Evans-Aldol Reaction: This reaction is crucial for establishing the stereochemistry at the C4 and C5 positions of the molecule. A chiral oxazolidinone auxiliary is used to direct the stereoselective aldol addition of an acetate-derived enolate to an aldehyde.
-
Asymmetric Dihydroxylation: The stereocenters at C8 and C9 are introduced via a Sharpless asymmetric dihydroxylation of a trisubstituted alkene. This reaction utilizes a chiral ligand to direct the delivery of the osmium tetroxide catalyst to one face of the double bond.
-
Ando Olefination: The unsaturated ester moiety in the lactone ring is constructed using an Ando olefination, which involves the reaction of an aldehyde with a phosphonate ylide.
-
CuTC-mediated Stille Coupling: The final key step involves the coupling of the C1-C13 and C14-C21 fragments. A copper(I) thiophene-2-carboxylate (CuTC) mediated Stille coupling is employed to connect the alkenyl iodide and alkenyl stannane in the presence of the protected phosphate group.
Total Synthesis of Phoslactomycin B
The asymmetric total synthesis of (+)-Phoslactomycin B has also been achieved through a highly stereoselective approach. This synthesis showcases a different set of key reactions for the assembly of the core structure.
Key Experimental Protocols:
-
Asymmetric Pentenylation: This reaction is employed early in the synthesis to establish a key chiral center.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is used to form a crucial carbon-carbon bond between two fragments.
-
Ring-Closing Metathesis (RCM): RCM is a powerful tool for the formation of the δ-lactone ring from a diene precursor. A Grubbs catalyst is typically used to facilitate this transformation.
-
Stille Coupling: Similar to the synthesis of Phoslactomycin A, a Stille coupling is utilized for the union of two advanced intermediates.
Biosynthesis of Phoslactomycins
The biosynthesis of phoslactomycins is governed by a type I polyketide synthase (PKS) gene cluster. The assembly of the polyketide chain begins with a cyclohexanecarboxyl-CoA (CHC-CoA) starter unit and involves sequential additions of malonyl-CoA and ethylmalonyl-CoA extender units. Post-PKS modifications, including phosphorylation and the introduction of the aminoethyl group, are carried out by a series of tailoring enzymes to yield the final phoslactomycin structures.
Conclusion
The phoslactomycins represent a fascinating class of natural products with significant therapeutic potential. While specific data for Phoslactomycin C remains elusive in the public domain, the successful total syntheses of Phoslactomycin A and B have provided a robust framework for accessing and modifying the core structure of this family. The detailed synthetic protocols and biosynthetic insights presented in this guide offer a valuable resource for researchers engaged in the discovery and development of novel phosphatase inhibitors. Further exploration into the synthesis and biological activity of other phoslactomycin analogues is warranted to fully unlock the therapeutic promise of this important class of molecules.
An In-depth Technical Guide to the Discovery and Isolation of Phoslactomycin C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, isolation, structure elucidation, and biological activity of Phoslactomycin C, a potent antifungal agent. The document details the experimental protocols and quantitative data derived from seminal research, offering a valuable resource for those involved in natural product discovery and development.
Discovery of this compound
This compound is a member of the phoslactomycin family of natural products, a series of phosphate ester antifungal antibiotics. It was first isolated from the culture broth of a soil actinomycete, strain SC-273. Through morphological, cultural, and physiological studies, this strain was identified as Streptomyces nigrescens.[1][2] The discovery was the result of a screening program for novel antifungal agents.
Experimental Protocols
The following sections detail the methodologies employed in the fermentation, isolation, and purification of this compound.
Fermentation of Streptomyces nigrescens SC-273
The production of this compound was achieved through submerged fermentation of Streptomyces nigrescens SC-273.
-
Producing Organism: Streptomyces nigrescens SC-273
-
Seed Culture Medium:
-
Glucose: 1.0%
-
Soluble Starch: 1.0%
-
Yeast Extract: 0.5%
-
Meat Extract: 0.5%
-
Polypeptone: 0.5%
-
NaCl: 0.2%
-
(pH adjusted to 7.2 before sterilization)
-
-
Production Medium:
-
Soluble Starch: 4.0%
-
Glucose: 1.0%
-
Soybean Meal: 2.0%
-
Yeast Extract: 0.2%
-
CaCO₃: 0.2%
-
(pH adjusted to 7.2 before sterilization)
-
-
Fermentation Conditions:
-
A loopful of spores from a slant culture was inoculated into a 100-ml Erlenmeyer flask containing 20 ml of the seed medium.
-
The seed culture was incubated at 28°C for 48 hours on a rotary shaker.
-
For large-scale fermentation, 1 liter of the seed culture was transferred to a 200-liter stainless steel fermentor containing 100 liters of the production medium.
-
The fermentation was carried out at 28°C for 96 hours with aeration (100 liters/minute) and agitation (200 rpm).
-
Isolation and Purification of this compound
This compound was isolated from the culture broth through a multi-step purification process.
-
Extraction: The culture broth (100 liters) was filtered, and the filtrate was adjusted to pH 4.0. The active components were then extracted with n-butanol. The butanol layer was concentrated in vacuo to yield a crude extract.
-
Adsorption Chromatography: The crude extract was subjected to column chromatography on Diaion HP-20. The column was washed with water and eluted with methanol. The active fractions were collected and concentrated.
-
Gel Filtration Chromatography: The methanol extract was further purified by gel filtration on a Sephadex LH-20 column, eluting with methanol.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification was achieved by preparative reverse-phase HPLC on a C18 column with a mobile phase of acetonitrile-water. This step successfully separated the different phoslactomycin analogues, yielding pure this compound.
Structure Elucidation and Physicochemical Properties
The structure of this compound was determined using a combination of spectroscopic methods, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1] Phoslactomycins A to F are characterized by the presence of an α,β-unsaturated δ-lactone, a phosphate ester, a conjugated diene, and a cyclohexane ring. The structural differences between the analogues are due to substituents on the cyclohexane ring.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₅H₃₈O₉PNa |
| Molecular Weight | 536 |
| Appearance | White powder |
| Solubility | Soluble in methanol, ethanol, DMSO; Sparingly soluble in water |
| UV λmax (MeOH) | 237 nm |
| Optical Rotation | +85° (c 1.0, MeOH) |
Biological Activity and Mechanism of Action
This compound exhibits significant antifungal activity, particularly against phytopathogenic fungi.[2] The phoslactomycin family of compounds are known to be potent and selective inhibitors of protein serine/threonine phosphatase 2A (PP2A).[3] Inhibition of PP2A disrupts cellular signaling pathways that are crucial for cell growth and division.
Table 2: Antifungal Activity of this compound (MIC, µg/ml)
| Fungal Species | MIC (µg/ml) |
| Pyricularia oryzae | 12.5 |
| Botrytis cinerea | 3.1 |
| Alternaria kikuchiana | 1.6 |
| Aspergillus niger | >100 |
| Candida albicans | >100 |
Visualizations
Experimental Workflow for Discovery and Isolation
Caption: Workflow for the discovery and isolation of this compound.
This compound Inhibition of PP2A Signaling Pathway
Caption: Inhibition of the PP2A signaling pathway by this compound.
References
- 1. Studies on new phosphate ester antifungal antibiotics phoslactomycins. II. Structure elucidation of phoslactomycins A to F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein phosphatase 2A inhibitors, phoslactomycins. Effects on the cytoskeleton in NIH/3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Phoslactomycin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phoslactomycins (PLMs) are a class of polyketide natural products that exhibit a range of potent biological activities, including antifungal, antibacterial, and antitumor properties.[1][2] Their mode of action involves the inhibition of protein serine/threonine phosphatase 2A (PP2A), a key regulator of numerous cellular processes.[1][2] The unique structural features of phoslactomycins, particularly Phoslactomycin C, have made their biosynthetic pathway a subject of considerable interest for researchers aiming to harness and engineer this pathway for the production of novel analogs with improved therapeutic potential. This technical guide provides a comprehensive overview of the this compound biosynthesis, detailing the enzymatic steps, relevant quantitative data, and experimental methodologies.
The Phoslactomycin Biosynthetic Gene Cluster
The genetic blueprint for phoslactomycin biosynthesis is encoded within a dedicated gene cluster, which has been identified and characterized in several Streptomyces species, including Streptomyces sp. HK-803 and Streptomyces platensis SAM-0654.[2][3] The cluster contains genes encoding the core polyketide synthase (PKS), enzymes responsible for precursor biosynthesis, post-PKS tailoring enzymes, and regulatory proteins.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound can be broadly divided into three key stages: initiation, elongation, and post-PKS modifications.
Initiation and Elongation: The Polyketide Synthase Assembly Line
The carbon skeleton of this compound is assembled by a type I modular polyketide synthase (PKS). This enzymatic assembly line is comprised of a loading module and seven extension modules.
-
Initiation: The biosynthesis is initiated by the loading module, which selects cyclohexanecarboxyl-CoA (CHC-CoA) as the starter unit.
-
Elongation: The growing polyketide chain is then passed through seven extension modules. Five of these modules incorporate a malonyl-CoA extender unit, while two modules incorporate an ethylmalonyl-CoA extender unit.[1] In vitro reconstitution studies have shown that the malonyl-CoA specific modules of the Phoslactomycin PKS are highly selective for their natural substrate. In contrast, the ethylmalonyl-CoA incorporating module (PnC) exhibits a degree of promiscuity, tolerating some other α-substituted derivatives, though it discriminates against malonyl-CoA.[1][4]
The sequential condensation reactions catalyzed by the PKS modules result in the formation of a linear polyketide intermediate.
Post-PKS Tailoring Modifications
Following its release from the PKS, the linear polyketide undergoes a series of enzymatic modifications to yield the final this compound molecule. These tailoring steps are crucial for the biological activity of the compound. The key post-PKS modification enzymes include:
-
Cytochrome P450 Monooxygenases: These enzymes are responsible for introducing hydroxyl groups at specific positions on the polyketide backbone.
-
Oxidoreductases: These enzymes catalyze redox reactions, further modifying the structure.
-
Aminotransferases: An aminotransferase is responsible for the introduction of an amino group.
-
Kinases: A kinase catalyzes the phosphorylation of the molecule, a critical step for its biological activity.
A proposed biosynthetic pathway illustrating the key enzymatic steps is depicted below.
Quantitative Data
The following table summarizes key quantitative data related to Phoslactomycin biosynthesis.
| Parameter | Value | Enzyme/Strain | Reference |
| Substrate Specificity | |||
| Malonyl-CoA Modules | High specificity for malonyl-CoA | Phoslactomycin PKS | [1] |
| Ethylmalonyl-CoA Module (PnC) | Tolerates some α-substituted derivatives, discriminates against malonyl-CoA | Phoslactomycin PKS | [1][4] |
| Production Enhancement | |||
| Phoslactomycin B Titer | 6-fold increase compared to wild-type | Streptomyces sp. HK-803 ΔplmS2 mutant | [3] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of the this compound biosynthetic pathway.
Gene Knockout in Streptomyces
Objective: To investigate the function of a specific gene in the phoslactomycin biosynthetic pathway by creating a targeted gene deletion.
Methodology: A common method for gene knockout in Streptomyces is PCR-targeting, which involves the replacement of the target gene with an antibiotic resistance cassette via homologous recombination.
Workflow:
Detailed Steps:
-
Primer Design: Design primers with 5' extensions homologous to the regions flanking the target gene and 3' ends that anneal to an antibiotic resistance cassette.
-
PCR Amplification: Amplify the resistance cassette using the designed primers and a suitable template plasmid.
-
Protoplast Preparation: Prepare competent protoplasts from a culture of the Streptomyces host strain.
-
Transformation: Introduce the amplified linear DNA fragment into the Streptomyces protoplasts via polyethylene glycol (PEG)-mediated transformation or electroporation.
-
Selection: Plate the transformed protoplasts on regeneration medium containing the appropriate antibiotic to select for colonies where the gene replacement has occurred.
-
Verification: Confirm the correct gene knockout in the selected colonies by PCR analysis using primers flanking the target gene and by Southern blot hybridization.
-
Phenotypic Analysis: Analyze the mutant strain for changes in the production of phoslactomycins and intermediates using techniques like HPLC and mass spectrometry.
In Vitro Enzyme Assays
Objective: To characterize the function and kinetics of individual enzymes in the phoslactomycin biosynthetic pathway.
Methodology: This involves the heterologous expression and purification of the target enzyme, followed by incubation with its putative substrate(s) and analysis of the reaction products.
Workflow:
Detailed Steps:
-
Gene Cloning: Clone the gene encoding the enzyme of interest into a suitable expression vector, often with an affinity tag (e.g., His-tag) for purification.
-
Heterologous Expression: Transform the expression vector into a suitable host, such as E. coli, and induce protein expression.
-
Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography for higher purity.
-
Enzyme Assay: Set up a reaction mixture containing the purified enzyme, its putative substrate(s), and any necessary cofactors (e.g., NADPH for reductases, ATP for kinases).
-
Product Analysis: After incubation, quench the reaction and analyze the products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the reaction products.
-
Kinetic Analysis: To determine kinetic parameters such as Km and kcat, perform the enzyme assay with varying substrate concentrations and measure the initial reaction velocities. The data can then be fitted to the Michaelis-Menten equation.
HPLC Analysis of Phoslactomycins
Objective: To separate, identify, and quantify this compound and its biosynthetic intermediates from fermentation broths or in vitro reaction mixtures.
Methodology: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a standard method for the analysis of phoslactomycins.
Typical HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the phoslactomycins exhibit strong absorbance (e.g., 230 nm).
-
Quantification: Quantification is achieved by comparing the peak area of the analyte to a standard curve generated with a purified standard of known concentration.
Conclusion
The elucidation of the this compound biosynthetic pathway has provided a solid foundation for the rational engineering of this complex metabolic route. The detailed understanding of the enzymes involved, their substrate specificities, and the genetic context of the biosynthetic gene cluster opens up exciting possibilities for the production of novel phoslactomycin analogs with potentially enhanced therapeutic properties. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and manipulate this fascinating biosynthetic machinery. Future work focusing on the detailed kinetic characterization of all the biosynthetic enzymes and the elucidation of the regulatory networks controlling the pathway will be crucial for unlocking the full potential of phoslactomycins in drug development.
References
- 1. Understanding Substrate Selectivity of Phoslactomycin Polyketide Synthase by Using Reconstituted in Vitro Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of phoslactomycin biosynthetic gene clusters from Streptomyces platensis SAM-0654 and characterization of PnR1 and PnR2 as positive transcriptional regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement and selective production of phoslactomycin B, a protein phosphatase IIa inhibitor, through identification and engineering of the corresponding biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding Substrate Selectivity of Phoslactomycin Polyketide Synthase by Using Reconstituted in Vitro Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Phoslactomycin C: A Technical Overview for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Phoslactomycin C, a member of the phoslactomycin family of natural products. This document is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and potential therapeutic applications of this compound.
Core Compound Information
This compound is a polyketide natural product with significant biological activity. Key identifying information is summarized in the table below.
| Property | Value |
| CAS Number | 122856-27-3 |
| Molecular Formula | C30H48NO10P |
| Molecular Weight | 613.67 g/mol |
Mechanism of Action: Inhibition of Protein Phosphatase 2A
The primary mechanism of action for the phoslactomycin family, including this compound, is the inhibition of protein phosphatase 2A (PP2A).[1][2][3] PP2A is a crucial serine/threonine phosphatase involved in a wide range of cellular processes, including signal transduction, cell cycle regulation, and apoptosis.
The inhibitory action of phoslactomycins on PP2A leads to the hyperphosphorylation of various intracellular proteins. For instance, treatment with Phoslactomycin F has been shown to increase the phosphorylation of vimentin, a key component of the cytoskeleton.[2] This disruption of the phosphorylation-dephosphorylation equilibrium affects cellular integrity and function, contributing to the compound's biological effects. Specifically, Phoslactomycin A has been demonstrated to directly bind to the Cys-269 residue of the PP2A catalytic subunit (PP2Ac), which is crucial for its potent inhibitory activity.[4]
Mechanism of this compound action via PP2A inhibition.
Biosynthesis of Phoslactomycins
Phoslactomycins are synthesized by a Type I polyketide synthase (PKS) pathway in Streptomyces species.[1] The biosynthesis begins with a cyclohexyl-CoA starter unit and involves seven extension modules encoded by the pnA-F genes.[1] The core polyketide chain undergoes a series of modifications, including phosphorylation and amination, regulated by genes such as pnT1 and pnT2, to yield the various phoslactomycin analogs.[1]
Simplified workflow of Phoslactomycin biosynthesis.
Experimental Protocols
Isolation and Purification of Phoslactomycins
The following is a general protocol for the isolation and purification of phoslactomycins from Streptomyces culture. Specific conditions may need to be optimized depending on the producing strain and target compound.
-
Fermentation: Cultivate the Streptomyces strain in a suitable production medium.
-
Extraction: After cultivation, harvest the culture broth and extract the active compounds using an organic solvent such as ethyl acetate.
-
Solvent Partitioning: Concentrate the extract and partition it between immiscible solvents (e.g., methanol-hexane) to remove nonpolar impurities.
-
Chromatography:
-
Initial Fractionation: Subject the crude extract to column chromatography on silica gel or other suitable stationary phases.
-
Reversed-Phase HPLC: Further purify the active fractions using reversed-phase high-performance liquid chromatography (HPLC) to isolate the individual phoslactomycin analogs.
-
Antifungal Susceptibility Testing
The antifungal activity of this compound can be evaluated using a broth microdilution method.
-
Inoculum Preparation: Prepare a standardized suspension of the fungal test organism.
-
Compound Dilution: Serially dilute this compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to allow fungal growth.
-
Endpoint Determination: Determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible fungal growth.
Protein Phosphatase 2A (PP2A) Inhibition Assay
The inhibitory activity of this compound against PP2A can be assessed using a colorimetric assay.
-
Enzyme and Substrate Preparation: Prepare a solution of purified PP2A and a suitable substrate, such as p-nitrophenyl phosphate (pNPP).
-
Inhibition Reaction: Pre-incubate the PP2A enzyme with varying concentrations of this compound.
-
Substrate Addition: Initiate the enzymatic reaction by adding the pNPP substrate.
-
Incubation: Allow the reaction to proceed for a defined period at a controlled temperature.
-
Measurement: Stop the reaction and measure the absorbance of the product (p-nitrophenol) at 405 nm. The decrease in absorbance corresponds to the inhibition of PP2A activity.
Conclusion
This compound is a promising natural product with potent biological activities, primarily mediated through the inhibition of protein phosphatase 2A. This technical guide provides foundational information for researchers interested in exploring its therapeutic potential. Further studies are warranted to fully elucidate its pharmacological profile and to explore its development as a potential therapeutic agent.
References
- 1. Phoslactomycin B - Wikipedia [en.wikipedia.org]
- 2. Protein phosphatase 2A inhibitors, phoslactomycins. Effects on the cytoskeleton in NIH/3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of phoslactomycin biosynthetic gene clusters from Streptomyces platensis SAM-0654 and characterization of PnR1 and PnR2 as positive transcriptional regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data of Phoslactomycin C (NMR, MS)
An In-depth Technical Guide to the Spectroscopic Data of Phoslactomycin C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data for this compound, a member of the phoslactomycin family of natural products known for their potent and selective inhibition of protein serine/threonine phosphatase 2A (PP2A). The information presented here is crucial for the identification, characterization, and further development of this promising class of compounds.
Spectroscopic Data
The structural elucidation of this compound has been primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from these analyses.
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR spectra of this compound were recorded in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Data of this compound (in CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 2 | 5.95 | d | 9.8 |
| 3 | 7.28 | dd | 9.8, 5.9 |
| 4 | 6.09 | d | 5.9 |
| 5 | 4.93 | m | |
| 6 | 4.31 | m | |
| 7 | 2.18 | m | |
| 8 | 1.65 | m | |
| 9 | 5.60 | m | |
| 10 | 5.98 | m | |
| 11 | 5.51 | m | |
| 12 | 2.05 | m | |
| 13 | 1.01 | d | 6.8 |
| 15 | 2.0-1.2 | m | |
| 16 | 2.0-1.2 | m | |
| 17 | 2.0-1.2 | m | |
| 18 | 2.0-1.2 | m | |
| 19 | 2.0-1.2 | m | |
| 20 | 2.0-1.2 | m | |
| 21 | 2.0-1.2 | m | |
| OCH₃ | 3.75 | s | |
| OH | 2.9 (br) |
Table 2: ¹³C NMR Data of this compound (in CDCl₃)
| Position | δ (ppm) |
| 1 | 164.5 |
| 2 | 120.9 |
| 3 | 145.9 |
| 4 | 125.1 |
| 5 | 77.9 |
| 6 | 70.8 |
| 7 | 34.1 |
| 8 | 32.7 |
| 9 | 129.2 |
| 10 | 134.4 |
| 11 | 126.9 |
| 12 | 41.5 |
| 13 | 21.6 |
| 14 | 175.2 |
| 15 | 42.8 |
| 16 | 25.1 |
| 17 | 28.9 |
| 18 | 28.9 |
| 19 | 25.1 |
| 20 | 42.8 |
| OCH₃ | 52.5 |
Mass Spectrometry (MS) Data
High-resolution mass spectrometry provides crucial information for determining the molecular formula and fragmentation pattern of this compound.
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Mass (m/z) | Formula | Ion |
| HR-FAB-MS (Negative) | 513.2205 | C₂₅H₃₈O₉P | [M-H]⁻ |
Experimental Protocols
The following sections detail the methodologies used for the acquisition of the spectroscopic data.
NMR Spectroscopy
-
Instrumentation: ¹H and ¹³C NMR spectra were acquired on a Bruker AM-500 spectrometer.
-
Sample Preparation: Samples of this compound were dissolved in deuterated chloroform (CDCl₃).
-
¹H NMR Spectroscopy: Spectra were recorded at 500 MHz. Chemical shifts are referenced to the residual solvent peak of CHCl₃ at 7.26 ppm.
-
¹³C NMR Spectroscopy: Spectra were recorded at 125 MHz with complete proton decoupling. Chemical shifts are referenced to the solvent peak of CDCl₃ at 77.0 ppm.
Mass Spectrometry
-
Instrumentation: High-resolution fast atom bombardment mass spectra (HR-FAB-MS) were obtained using a JEOL JMS-DX303 mass spectrometer.
-
Matrix: A glycerol matrix was used for the analysis.
-
Ionization Mode: The data was acquired in the negative ion mode.
Signaling Pathway
Phoslactomycins, including this compound, are known to be potent and selective inhibitors of the catalytic subunit of protein phosphatase 2A (PP2A). PP2A is a crucial serine/threonine phosphatase involved in a multitude of cellular processes, including cell cycle regulation, signal transduction, and apoptosis. Inhibition of PP2A by this compound leads to the hyperphosphorylation of various substrate proteins, thereby modulating their activity and downstream signaling cascades.
The following diagram illustrates the general mechanism of action of this compound.
Caption: Mechanism of action of this compound.
Unveiling the Phoslactomycin C Pharmacophore: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the core molecular features, biological activity, and experimental evaluation of Phoslactomycin C, a potent inhibitor of protein phosphatase 2A.
This compound (PLM-C) belongs to a class of polyketide natural products that have garnered significant interest in the scientific community for their potent and selective inhibition of protein phosphatase 2A (PP2A).[1][2] As a key serine/threonine phosphatase, PP2A plays a crucial role in regulating a multitude of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[3][4] Its dysregulation is implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of the this compound pharmacophore, detailing its structure-activity relationship, the signaling pathways it modulates, and the experimental protocols essential for its investigation.
The Core Pharmacophore and Structure-Activity Relationship
The pharmacophore of the phoslactomycin class of compounds is characterized by a unique and complex molecular architecture. The core structure consists of a polyketide backbone featuring a substituted cyclohexene ring, a conjugated polyene chain, and a phosphate ester. The δ-lactone ring is another key feature of many phoslactomycins.
The biological activity of phoslactomycins is intrinsically linked to specific structural motifs. Structure-activity relationship (SAR) studies have begun to elucidate the critical components of the pharmacophore responsible for PP2A inhibition. While specific quantitative data for a broad range of this compound analogs remains an area of active research, preliminary findings for the broader phoslactomycin and fostriecin families provide valuable insights.
Table 1: Structure-Activity Relationship of Phoslactomycin Analogs and Related Compounds against PP2A
| Compound/Analog | Modification | IC50 (PP2A) | Key Observations |
| Phoslactomycin A | - | Potent Inhibitor | Direct binding to the PP2A catalytic subunit (PP2Ac) has been demonstrated.[2] |
| Phoslactomycin F | - | 4.7 µM | Induces actin depolymerization in NIH/3T3 cells through indirect mechanisms. |
| Fostriecin | Structurally related | 1.4 ± 0.3 nM | Potent PP2A inhibitor. |
| Cytostatin | Structurally related | 29.0 ± 7.0 nM | Potent PP2A inhibitor. |
| Dephosphofostriecin | Removal of phosphate group | >100 µM | The phosphate group is essential for inhibitory activity. |
| Dephosphocytostatin | Removal of phosphate group | >100 µM | Confirms the critical role of the phosphate moiety. |
Note: This table is a summary of available data and is intended to be illustrative. Further dedicated SAR studies on this compound are warranted.
Mechanism of Action: Targeting the PP2A Signaling Nexus
This compound exerts its biological effects by directly inhibiting the catalytic activity of PP2A. This inhibition leads to the hyperphosphorylation of PP2A substrate proteins, thereby modulating their activity and downstream signaling cascades. Two of the most well-characterized pathways affected by PP2A inhibition are the PI3K/Akt and MAPK/ERK signaling pathways, both of which are central to cell survival, proliferation, and apoptosis.
Inhibition of PP2A by this compound is proposed to disrupt the dephosphorylation of key kinases such as Akt and ERK. This sustained phosphorylation leads to the activation of pro-apoptotic signaling. A critical event in this process is the release of cytochrome c from the mitochondria into the cytosol, which triggers the activation of the caspase cascade, ultimately leading to programmed cell death.[5][6][7]
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
Caption: Proposed signaling pathway affected by this compound.
Experimental Protocols
The following section details key experimental methodologies for the characterization of this compound's biological activity.
Protein Phosphatase 2A (PP2A) Inhibition Assay (Malachite Green Assay)
This colorimetric assay quantifies the amount of free phosphate released from a substrate by PP2A, providing a measure of the enzyme's activity. Inhibition of this activity by compounds like this compound can be quantified.
Materials:
-
Purified PP2A enzyme
-
Phosphopeptide substrate (e.g., K-R-pT-I-R-R)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM EDTA)
-
Malachite Green Reagent A (Malachite green in sulfuric acid)
-
Malachite Green Reagent B (Ammonium molybdate in water)
-
Phosphate Standard (e.g., KH2PO4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a phosphate standard curve: Serially dilute the phosphate standard in Assay Buffer to generate a range of known phosphate concentrations.
-
Set up the reaction: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound (or other test compounds) at various concentrations.
-
Purified PP2A enzyme.
-
-
Initiate the reaction: Add the phosphopeptide substrate to each well to start the enzymatic reaction.
-
Incubate: Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction and develop color: Add Malachite Green Reagent A followed by Malachite Green Reagent B to each well. This will stop the reaction and allow the color to develop. The free phosphate will form a complex with the malachite green and molybdate, resulting in a green color.
-
Measure absorbance: Read the absorbance of each well at a wavelength of 620-650 nm using a microplate reader.
-
Calculate inhibition: Determine the concentration of free phosphate released in each well using the phosphate standard curve. Calculate the percentage of PP2A inhibition for each concentration of this compound and determine the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This assay can be used to determine the cytotoxic effects of this compound on cancer cell lines.[8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.1 N HCl in isopropanol)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Plot the results to determine the IC50 value of this compound.
Western Blot Analysis of Signaling Pathways
Western blotting is a technique used to detect specific proteins in a sample. It can be employed to analyze the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways following treatment with this compound.[9][10][11][12][13]
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells with lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-ERK, ERK) and a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation levels.
Experimental and Logical Workflow
The investigation of a novel natural product like this compound follows a logical progression from initial discovery to detailed mechanistic studies. The following diagram illustrates a typical workflow.
Caption: A typical workflow for the investigation of this compound.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutics targeting protein phosphatase 2A. A thorough understanding of its pharmacophore, mechanism of action, and the application of robust experimental protocols are paramount for advancing this and related compounds through the drug discovery pipeline. This technical guide provides a foundational framework for researchers, scientists, and drug development professionals to effectively explore the therapeutic potential of the this compound core. Further research into detailed structure-activity relationships and in vivo efficacy will be critical in realizing the full clinical potential of this fascinating natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting protein phosphatase PP2A for cancer therapy: development of allosteric pharmaceutical agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of PP2A and Its Endogenous Inhibitors in Neuroblastoma Cell Survival and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Cytochrome c: the Achilles’ heel in apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. broadpharm.com [broadpharm.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. researchgate.net [researchgate.net]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Phoslactomycin C Core: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Phoslactomycin Natural Product Family and its Analogs
The Phoslactomycin (PLM) family of natural products, primarily isolated from various species of Streptomyces, has garnered significant attention in the scientific community for its potent and selective inhibition of protein phosphatase 2A (PP2A).[1][2] This key enzyme plays a crucial role in cellular signaling, and its dysregulation is implicated in numerous diseases, including cancer. This technical guide provides a comprehensive overview of the Phoslactomycin C core structure, its analogs, mechanism of action, and relevant experimental methodologies for researchers and drug development professionals.
The Phoslactomycin Family: Structure and Analogs
The Phoslactomycin family is a group of structurally related polyketide-derived macrolides. The core structure features a unique α,β-unsaturated δ-lactone ring, a phosphate ester, a conjugated diene system, and a cyclohexane moiety. Variations in the side chains and ester groups give rise to a series of natural analogs, designated as Phoslactomycins A through I.[1][3] this compound, a key member of this family, shares the characteristic core structure with its congeners.
Table 1: Known Phoslactomycin Analogs and their Structural Relatives
| Compound | Producing Organism | Key Structural Features |
| Phoslactomycin A | Streptomyces sp. | Core phoslactomycin structure |
| Phoslactomycin B | Streptomyces sp. | Core phoslactomycin structure |
| This compound | Streptomyces sp. | Core phoslactomycin structure |
| Phoslactomycin D | Streptomyces sp. | Core phoslactomycin structure |
| Phoslactomycin E | Streptomyces sp. | Core phoslactomycin structure |
| Phoslactomycin F | Streptomyces sp. | Core phoslactomycin structure |
| Phoslactomycin G | Streptomyces sp. | Core phoslactomycin structure |
| Phoslactomycin H | Streptomyces sp. | Contains a hydroxy acid instead of a lactone and an N,N-dimethylamine substitution.[1][3] |
| Phoslactomycin I | Streptomyces sp. | A new member of the phoslactomycin class.[1][3] |
| Leustroducsins | Streptomyces platensis | Structurally related to phoslactomycins. |
| Lactomycins | Marine-derived Streptomyces | Dephosphorylated derivatives of phoslactomycins. |
Biological Activity and Mechanism of Action
The primary biological target of the Phoslactomycin family is the serine/threonine protein phosphatase 2A (PP2A). PP2A is a crucial tumor suppressor that regulates multiple signaling pathways involved in cell growth, proliferation, and apoptosis.[4] Phoslactomycins are considered weaker inhibitors of PP2A compared to other natural products like fostriecin.[5]
Quantitative Analysis of PP2A Inhibition
Table 2: Reported IC50 Values of Selected Phoslactomycin Analogs and Related Compounds against Protein Phosphatases
| Compound | Target | IC50 | Reference |
| Fostriecin | PP2A | 3.2 nM | [6] |
| Fostriecin | PP1 | 131 µM | [6] |
| Okadaic Acid | PP2A | 0.1-0.3 nM | [7] |
| Okadaic Acid | PP1 | 15-50 nM | [7] |
| Calyculin A | PP2A | 0.25 nM | [7] |
| Calyculin A | PP1 | 0.4 nM | [7] |
| Tautomycin | PP2A | 0.94-32 nM | [7] |
| Tautomycin | PP1 | 0.23-22 nM | [7] |
| Cantharidin | PP2A | 194 nM | [7] |
| Cantharidin | PP1 | 1,100 nM | [7] |
| Phoslactomycins | PP2A | Generally weaker inhibitors than fostriecin | [5] |
Note: Specific IC50 values for this compound against PP2A and PP1 are not consistently reported in the reviewed literature, preventing a direct quantitative comparison in this table.
Molecular Mechanism of Action
Studies have revealed that Phoslactomycin A (PLMA) directly interacts with the catalytic subunit of PP2A (PP2Ac). Specifically, PLMA has been shown to bind to the Cysteine-269 (Cys-269) residue of PP2Ac.[8][9] This covalent interaction is believed to be responsible for the inhibition of the enzyme's phosphatase activity.
Downstream Signaling Pathways
By inhibiting PP2A, Phoslactomycins can modulate the phosphorylation status of numerous downstream substrates, thereby affecting key cellular signaling pathways. The two most prominent pathways influenced by PP2A activity are the MAP kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway.
PP2A typically acts as a negative regulator of the MAPK/ERK pathway by dephosphorylating and inactivating components such as MEK and ERK.[6] Therefore, inhibition of PP2A by Phoslactomycins would be expected to lead to hyperphosphorylation and sustained activation of this pathway, which is often associated with cell proliferation.
Conversely, PP2A can dephosphorylate and inactivate Akt, a key pro-survival kinase in the PI3K/Akt pathway.[10][11] Inhibition of PP2A by Phoslactomycins would thus lead to increased phosphorylation and activation of Akt, promoting cell survival. The ultimate cellular outcome of PP2A inhibition by Phoslactomycins is likely context-dependent, relying on the specific cellular background and the interplay between these and other signaling cascades.
Experimental Protocols
This section provides generalized methodologies for the isolation, synthesis, and biological evaluation of this compound and its analogs, based on established procedures in the field.
Isolation and Purification of this compound from Streptomyces
The following is a general workflow for the isolation and purification of Phoslactomycins from a Streptomyces culture. Specific parameters will need to be optimized for each particular strain and target compound.[7][12]
Protocol:
-
Fermentation: Inoculate a suitable liquid medium with a spore suspension or vegetative mycelium of the Streptomyces strain. Incubate under optimal conditions (temperature, pH, aeration) for a period determined by time-course studies to maximize this compound production.
-
Extraction: Separate the mycelium from the culture broth by centrifugation or filtration. Extract the supernatant with an appropriate organic solvent, such as ethyl acetate. Concentrate the organic phase in vacuo to obtain the crude extract.
-
Initial Fractionation: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).
-
Bioassay-Guided Fractionation: Test the resulting fractions for their ability to inhibit PP2A activity using a suitable assay (see Protocol 3.3). Pool the active fractions.
-
Purification: Further purify the active fractions using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., acetonitrile-water gradient) to isolate pure this compound.
-
Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Total Synthesis of this compound
Key Synthetic Strategies:
-
Asymmetric Synthesis: To establish the numerous stereocenters present in the molecule.
-
Cross-Coupling Reactions: Such as Suzuki or Stille couplings, to connect the different fragments.
-
Macrolactonization: To form the characteristic δ-lactone ring.
-
Phosphorylation: To introduce the phosphate ester moiety.
A detailed synthetic route would require extensive planning and optimization of each step. Researchers interested in the total synthesis of this compound should refer to the published syntheses of its analogs for detailed procedures and strategies.[14][16][17]
Protein Phosphatase 2A (PP2A) Inhibition Assay
The malachite green assay is a common and reliable method for measuring phosphatase activity by detecting the release of inorganic phosphate from a substrate.[9][18][19]
Materials:
-
Purified PP2A enzyme
-
Phosphopeptide substrate (e.g., RRA(pT)VA)
-
This compound and analogs (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MnCl2, 0.1 mg/mL BSA)
-
Malachite Green Reagent (a solution of malachite green, ammonium molybdate, and acid)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Reagents: Prepare serial dilutions of this compound and its analogs in the assay buffer. Prepare a solution of the phosphopeptide substrate in the assay buffer.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a fixed amount of PP2A to each well. Then, add the different concentrations of the Phoslactomycin compounds to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme). Incubate for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the Reaction: Start the phosphatase reaction by adding the phosphopeptide substrate to all wells.
-
Incubate: Incubate the plate at the optimal temperature for the enzyme for a specific time (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the Reaction and Develop Color: Stop the reaction and detect the released phosphate by adding the Malachite Green Reagent to each well. This will form a colored complex with the inorganic phosphate.
-
Measure Absorbance: After a short incubation period for color development, measure the absorbance at a wavelength of approximately 620-650 nm using a microplate reader.
-
Data Analysis: Construct a dose-response curve by plotting the percentage of PP2A inhibition against the logarithm of the inhibitor concentration. From this curve, determine the IC50 value for each Phoslactomycin analog.
Conclusion and Future Directions
The this compound natural product family represents a promising class of PP2A inhibitors with potential applications in cancer therapy and other diseases. Their unique chemical scaffold provides a valuable starting point for the design and synthesis of novel analogs with improved potency and selectivity. Further research is needed to fully elucidate the structure-activity relationships within the Phoslactomycin family and to explore the detailed downstream consequences of PP2A inhibition by these compounds in various cellular contexts. The development of more efficient and scalable synthetic routes will also be crucial for advancing these compounds into preclinical and clinical studies. This technical guide provides a foundational understanding of the this compound core and its analogs, aiming to facilitate further research and development in this exciting area of natural product chemistry and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of phoslactomycin biosynthetic gene clusters from Streptomyces platensis SAM-0654 and characterization of PnR1 and PnR2 as positive transcriptional regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phoslactomycins from Streptomyces sp. MLA1839 and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting PP2A in cancer: Combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Actions of PP2A on the MAP kinase pathway and apoptosis are mediated by distinct regulatory subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Molecule Inhibitors of Ser/thr Protein Phosphatases: Specificity, Use and Common Forms of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. home.sandiego.edu [home.sandiego.edu]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Total synthesis of phoslactomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Asymmetric total synthesis of (+)-phoslactomycin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. merckmillipore.com [merckmillipore.com]
- 19. sciencellonline.com [sciencellonline.com]
Initial Biological Screening of Phoslactomycin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phoslactomycins (PLMs) are a class of natural products produced by various Streptomyces species, exhibiting a range of biological activities, including antifungal, antibacterial, and antitumor properties.[1] Their mechanism of action is primarily attributed to the potent and selective inhibition of protein serine/threonine phosphatase 2A (PP2A), a key regulator of various cellular processes.[1][2] This technical guide provides an overview of the initial biological screening of Phoslactomycin C, a member of this promising class of compounds. The following sections detail the methodologies for key experiments, present available biological activity data, and illustrate the compound's primary signaling pathway. While specific screening data for this compound is limited in publicly available literature, this guide consolidates information from studies on closely related phoslactomycins to provide a foundational understanding for researchers.
Biological Activities of Phoslactomycins
The phoslactomycin family has demonstrated significant inhibitory effects against various fungal pathogens. The following table summarizes the antifungal activity of Phoslactomycin H and I, which are structurally related to this compound.
| Compound | Target Pathogen | In Vitro Activity (IC50/MIC in µg/mL) |
| Phoslactomycin H | Septoria tritici | 25 |
| Puccinia triticina | >50 | |
| Cochliobolus sativum | >50 | |
| Phoslactomycin I | Septoria tritici | 12.5 |
| Puccinia triticina | >50 | |
| Cochliobolus sativum | >50 |
Data extracted from studies on newly isolated phoslactomycins.
Experimental Protocols
The following protocols are based on established methodologies for the screening of natural products, including other phoslactomycins.
1. Antifungal Susceptibility Testing (Broth Microdilution Assay)
This assay is a standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against fungi.
-
Materials:
-
This compound solution of known concentration
-
Fungal isolates (e.g., Septoria tritici, Puccinia triticina)
-
Yeast minimal phosphate dextrose broth (or other appropriate fungal growth medium)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
0.01% Triton X-100 (as a vehicle for the compound)
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent and dilute it with 0.01% Triton X-100 in distilled water.
-
Adjust the fungal inoculum to a concentration of approximately 1 x 10^5 spores/mL in the growth medium.
-
In a 96-well plate, perform serial dilutions of the this compound solution to achieve a range of final concentrations.
-
Add the fungal inoculum to each well. Include positive controls (fungi in medium without the compound) and negative controls (medium only).
-
Incubate the plates at an appropriate temperature (e.g., 20-22°C) and for a sufficient duration for fungal growth to be visible in the positive control wells.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that inhibits visible fungal growth. Alternatively, measure the optical density at a suitable wavelength (e.g., 600 nm) to quantify fungal growth inhibition.
-
2. Protein Phosphatase 2A (PP2A) Inhibition Assay
This biochemical assay evaluates the direct inhibitory effect of this compound on its primary molecular target.
-
Materials:
-
This compound solution
-
Purified human PP2A enzyme
-
Phosphorylated substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphopeptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MnCl2, 0.1 mg/mL BSA)
-
96-well microtiter plates
-
Spectrophotometer or luminescence reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the purified PP2A enzyme to the wells of a microtiter plate.
-
Add the different concentrations of this compound to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the phosphorylated substrate.
-
Incubate for a specific time at an optimal temperature (e.g., 30°C).
-
Stop the reaction (e.g., by adding a stop solution).
-
Quantify the amount of dephosphorylated product. For pNPP, this can be measured by absorbance at 405 nm. For phosphopeptides, a specific detection reagent (e.g., malachite green for free phosphate or an antibody for the dephosphorylated peptide) is used.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
-
Signaling Pathway and Mechanism of Action
Phoslactomycins exert their biological effects primarily through the inhibition of Protein Phosphatase 2A (PP2A).[1][2] PP2A is a crucial serine/threonine phosphatase that regulates a multitude of cellular signaling pathways involved in cell growth, proliferation, and apoptosis. By inhibiting PP2A, this compound can disrupt these pathways, leading to its observed antifungal and potential antitumor activities.
Caption: this compound inhibits PP2A, preventing the dephosphorylation of its substrates and leading to the dysregulation of key cellular processes.
Experimental Workflow for Initial Screening
The initial biological screening of a novel compound like this compound typically follows a hierarchical approach, starting with broad-spectrum assays and progressing to more specific, target-based assays.
Caption: A typical workflow for the initial biological screening of this compound, from primary screening to mechanism of action studies.
References
- 1. Identification of phoslactomycin biosynthetic gene clusters from Streptomyces platensis SAM-0654 and characterization of PnR1 and PnR2 as positive transcriptional regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic manipulation of the biosynthetic process leading to phoslactomycins, potent protein phosphatase 2A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Phoslactomycin C as a Protein Phosphatase 2A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phoslactomycin C (PLC) belongs to the phoslactomycin (PLM) family of natural products, which are potent and selective inhibitors of Protein Phosphatase 2A (PP2A).[1][2] PP2A is a crucial serine/threonine phosphatase that plays a vital role in regulating numerous cellular processes, including signal transduction, cell cycle control, and apoptosis.[3][4] Dysregulation of PP2A activity is implicated in various diseases, making it an attractive target for therapeutic intervention.[3] Phoslactomycins, including PLC, exert their inhibitory effect through a direct interaction with the catalytic subunit of PP2A.[5] These compounds represent valuable tools for studying PP2A function and hold potential for the development of novel therapeutics.
Mechanism of Action
Phoslactomycins act as covalent inhibitors of the PP2A catalytic subunit (PP2Ac). The inhibitory mechanism involves the direct binding of the phoslactomycin molecule to a specific cysteine residue, Cys-269, within the active site of PP2Ac.[5] This covalent modification leads to the inactivation of the phosphatase, preventing it from dephosphorylating its target substrates. The selectivity of phoslactomycins for PP2A over other phosphatases, such as Protein Phosphatase 1 (PP1), makes them valuable research tools.[6]
Biochemical and Cellular Effects
Inhibition of PP2A by phoslactomycins leads to a variety of downstream cellular effects, primarily due to the hyperphosphorylation of PP2A substrates.
-
Cytoskeletal Reorganization: Treatment of cells with phoslactomycins has been shown to induce depolymerization of actin filaments. This effect is thought to be an indirect consequence of PP2A inhibition, leading to increased phosphorylation of cytoskeletal regulatory proteins like vimentin.[6]
-
Modulation of c-Myc Signaling: PP2A is a key negative regulator of the oncoprotein c-Myc.[7] PP2A dephosphorylates c-Myc at serine 62, a modification that primes c-Myc for degradation.[7] Inhibition of PP2A by phoslactomycins is expected to stabilize c-Myc, leading to the activation of its downstream transcriptional programs that control cell proliferation and, paradoxically, apoptosis.[8][9]
Quantitative Data
While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes the inhibitory activity of a mixture of phoslactomycins against protein phosphatases.
| Compound | Target | IC50 | Reference |
| Phoslactomycins (mixture) | Protein Phosphatase 2A | 4.7 µM | [6] |
| Phoslactomycins (mixture) | Protein Phosphatase 1 | > 10 µM (less potent) | [6] |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to investigate the effects of this compound.
Protocol 1: In Vitro PP2A Activity Assay
This protocol is designed to determine the inhibitory effect of this compound on PP2A activity using a colorimetric assay that measures the release of free phosphate from a synthetic phosphopeptide substrate.
Materials:
-
Purified Protein Phosphatase 2A (catalytic subunit)
-
This compound
-
Serine/Threonine Phosphatase Assay Buffer (e.g., 20 mM Imidazole-HCl, 2 mM EDTA, 2 mM EGTA, pH 7.0)
-
Phosphopeptide substrate (e.g., K-R-pT-I-R-R)
-
Malachite Green Phosphate Detection Solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound dilution (or vehicle control)
-
Purified PP2A enzyme
-
-
Incubate for 15-30 minutes at 30°C to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding the phosphopeptide substrate to each well.
-
Incubate for a defined period (e.g., 10-30 minutes) at 30°C. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction and detect the amount of free phosphate released by adding the Malachite Green Phosphate Detection Solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
Calculate the percentage of PP2A inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cell-Based Apoptosis Assay using Annexin V Staining
This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry based on the externalization of phosphatidylserine (PS), an early marker of apoptosis.[10]
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
Cell culture medium and supplements
-
This compound
-
Annexin V-FITC (or other fluorescent conjugate)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a desired period (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
FITC-negative/PI-negative cells are live cells.
-
FITC-positive/PI-negative cells are early apoptotic cells.
-
FITC-positive/PI-positive cells are late apoptotic or necrotic cells.
-
-
Quantify the percentage of cells in each quadrant to determine the pro-apoptotic effect of this compound.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the effect of this compound on cell cycle distribution using propidium iodide (PI) staining of cellular DNA.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% Ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described in the apoptosis assay protocol.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry, measuring the fluorescence intensity of the PI-stained DNA.
-
The resulting DNA content histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Quantify the percentage of cells in each phase to determine the effect of this compound on cell cycle progression.
Visualizations
Caption: this compound inhibits PP2A, leading to c-Myc stabilization.
Caption: Workflow for assessing this compound's cellular effects.
References
- 1. Lactomycins A–C, Dephosphorylated Phoslactomycin Derivatives That Inhibit Cathepsin B, from the Marine-Derived Streptomyces sp. ACT232 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement and selective production of phoslactomycin B, a protein phosphatase IIa inhibitor, through identification and engineering of the corresponding biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paradoxical action of PP2A inhibition and its potential for therapeutic sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein phosphatase 2A inhibitors, phoslactomycins. Effects on the cytoskeleton in NIH/3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. abeomics.com [abeomics.com]
- 10. A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assay for Phoslactomycin C Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the in vitro activity of Phoslactomycin C, a known inhibitor of Protein Phosphatase 2A (PP2A). The provided information is intended for researchers, scientists, and professionals involved in drug development and cellular biology.
This compound is a member of the phoslactomycin family of natural products isolated from Streptomyces species.[1][2][3] These compounds exhibit a range of biological activities, including antifungal, antibacterial, and antitumor effects.[2] The primary mechanism of action for phoslactomycins is the inhibition of protein serine/threonine phosphatases, with a notable specificity for Protein Phosphatase 2A (PP2A).[2][4][5]
PP2A is a crucial tumor suppressor that regulates various cellular processes, including cell cycle progression, signal transduction, and apoptosis, by dephosphorylating key protein substrates.[6][7] By inhibiting PP2A, this compound can modulate these pathways, making it a compound of interest for therapeutic development. Phoslactomycin A (PLMA), a closely related analog, has been shown to directly bind to the catalytic subunit of PP2A (PP2Ac) at the Cysteine-269 residue.[5] This interaction is key to its potent inhibitory effect.
This document outlines a detailed in vitro phosphatase inhibition assay to quantify the inhibitory activity of this compound on PP2A.
Data Presentation
The inhibitory activity of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the available data for phoslactomycins against protein phosphatases.
| Compound | Target | IC50 (µM) | Notes |
| Phoslactomycins (PLMs) | Protein Phosphatase 2A (PP2A) | 4.7 | Data for a mixture of phoslactomycins.[4] |
| Phoslactomycins (PLMs) | Protein Phosphatase 1 (PP1) | > 4.7 | Less potent against PP1 than PP2A.[4] |
Signaling Pathway
The following diagram illustrates the simplified signaling pathway of PP2A and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the experimental workflow for the in vitro PP2A inhibition assay.
Experimental Protocols
In Vitro Protein Phosphatase 2A (PP2A) Inhibition Assay
This protocol describes a colorimetric in vitro assay to determine the inhibitory activity of this compound on purified PP2A enzyme using the synthetic substrate p-nitrophenyl phosphate (pNPP). The dephosphorylation of pNPP by PP2A generates p-nitrophenol, which is yellow and can be quantified by measuring the absorbance at 405 nm.
Materials and Reagents:
-
Purified, active Protein Phosphatase 2A (PP2A) catalytic subunit
-
This compound
-
p-Nitrophenyl phosphate (pNPP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM MnCl₂, 0.1 mg/mL BSA
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in Assay Buffer to achieve the desired final concentrations for the assay. Include a vehicle control (solvent only).
-
Prepare a working solution of pNPP in Assay Buffer. The final concentration in the assay will typically be in the range of the Km of PP2A for pNPP.
-
Dilute the purified PP2A enzyme in Assay Buffer to the desired working concentration. The amount of enzyme should be optimized to yield a linear reaction rate for the duration of the assay.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Blank (no enzyme): 80 µL Assay Buffer
-
Control (no inhibitor): 70 µL Assay Buffer + 10 µL PP2A enzyme solution
-
Inhibitor: 60 µL Assay Buffer + 10 µL of each this compound dilution + 10 µL PP2A enzyme solution
-
-
Gently tap the plate to mix the contents.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 15 minutes to allow this compound to bind to the PP2A enzyme.
-
-
Reaction Initiation and Incubation:
-
Initiate the phosphatase reaction by adding 20 µL of the pNPP working solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.
-
-
Stopping the Reaction:
-
Stop the reaction by adding 50 µL of Stop Solution (1 M NaOH) to each well. The addition of NaOH will also enhance the yellow color of the p-nitrophenol product.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
-
Plot the % inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic curve) using appropriate software.
-
Safety Precautions:
-
Follow standard laboratory safety procedures.
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Handle all chemicals with care and consult the material safety data sheets (MSDS).
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of phoslactomycin biosynthetic gene clusters from Streptomyces platensis SAM-0654 and characterization of PnR1 and PnR2 as positive transcriptional regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phoslactomycins from Streptomyces sp. MLA1839 and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein phosphatase 2A inhibitors, phoslactomycins. Effects on the cytoskeleton in NIH/3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein phosphatase 2A activation as a therapeutic strategy for managing MYC-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Unveiling Cellular Signaling Cascades with Phoslactomycin C: A Guide for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the intricate world of cellular signaling, the precise regulation of protein phosphorylation is paramount. Protein phosphatases, the cellular machinery responsible for removing phosphate groups from proteins, are critical players in this process. Phoslactomycin C, a potent and selective inhibitor of Protein Phosphatase 2A (PP2A), has emerged as an invaluable tool for researchers dissecting these complex signaling networks. These application notes provide detailed protocols and a summary of key data to facilitate the use of this compound in studying cellular signaling pathways.
Introduction to this compound
This compound belongs to a class of natural products known to exhibit diverse biological activities, including antifungal, antibacterial, and antitumor effects.[1] Its primary mechanism of action is the potent and selective inhibition of the serine/threonine protein phosphatase 2A (PP2A).[2][3] PP2A is a crucial tumor suppressor that plays a central role in regulating numerous cellular processes, including cell cycle progression, proliferation, and apoptosis.[4][5]
The inhibitory action of this compound is highly specific. It has been demonstrated that Phoslactomycin A (a closely related analog) directly binds to the catalytic subunit of PP2A at the Cysteine-269 residue, leading to the potent inhibition of its phosphatase activity.[6] This selectivity makes this compound an excellent chemical probe to elucidate the specific roles of PP2A in various signaling cascades.
Quantitative Data Summary
The following tables summarize the available quantitative data on the inhibitory activity of Phoslactomycins.
Table 1: Inhibitory Activity of Phoslactomycin F against Protein Phosphatases
| Phosphatase | IC50 (µM) |
| Protein Phosphatase 2A (PP2A) | 4.7[2] |
| Protein Phosphatase 1 (PP1) | > 100[2] |
Key Cellular Signaling Pathways Modulated by this compound
By inhibiting PP2A, this compound can lead to the hyperphosphorylation of numerous downstream substrates, thereby modulating key signaling pathways critical for cell growth, survival, and death.
The PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival, growth, and proliferation.[7] PP2A is a known negative regulator of this pathway, directly dephosphorylating and inactivating Akt.[8] Inhibition of PP2A by this compound is expected to lead to increased phosphorylation and activation of Akt, thereby promoting pro-survival signals.
The MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival.[6] PP2A can dephosphorylate and inactivate components of this pathway, including MEK and ERK.[8] Therefore, treatment with this compound can result in the sustained activation of the MAPK/ERK pathway.
Regulation of c-Myc
The oncoprotein c-Myc is a transcription factor that plays a pivotal role in cell growth, proliferation, and apoptosis.[9] The stability and activity of c-Myc are tightly regulated by phosphorylation. PP2A is involved in the dephosphorylation of c-Myc at Serine 62, which primes it for degradation.[9] By inhibiting PP2A, this compound can lead to the stabilization and accumulation of c-Myc, thereby influencing its transcriptional program.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on cellular signaling pathways.
In Vitro Protein Phosphatase 2A (PP2A) Activity Assay
This protocol allows for the direct measurement of PP2A activity in the presence of this compound.
Materials:
-
Cells of interest
-
Lysis buffer (e.g., 20 mM Imidazole-HCl, 2 mM EDTA, 2 mM EGTA, pH 7.0, with protease and phosphatase inhibitors)
-
Anti-PP2A antibody
-
Protein A/G agarose beads
-
Ser/Thr phosphatase assay buffer
-
This compound stock solution (in DMSO)
-
Phosphopeptide substrate (e.g., K-R-pT-I-R-R)
-
Malachite Green Phosphate Detection Solution
Procedure:
-
Prepare Cell Lysates: Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[2]
-
Immunoprecipitation of PP2A: Incubate cell lysate with an anti-PP2A antibody and Protein A/G agarose beads to immunoprecipitate PP2A complexes.[2]
-
Wash: Wash the beads extensively with lysis buffer and then with Ser/Thr assay buffer to remove non-specific binding.[2]
-
Inhibitor Treatment: Resuspend the beads in assay buffer and add varying concentrations of this compound (and a vehicle control, e.g., DMSO). Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Phosphatase Reaction: Initiate the phosphatase reaction by adding the phosphopeptide substrate.[2]
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
Phosphate Detection: Stop the reaction and measure the amount of free phosphate released using a Malachite Green-based detection reagent, following the manufacturer's instructions.[2]
-
Data Analysis: Normalize the phosphatase activity to the amount of immunoprecipitated PP2A (which can be determined by Western blotting of a parallel sample). Calculate the IC50 value of this compound.
Western Blot Analysis of Protein Phosphorylation
This protocol is used to assess the phosphorylation status of specific proteins in response to this compound treatment.
Materials:
-
Cell line of interest
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for desired time points. Include a vehicle-treated control.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[4]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[4]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[4]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt, anti-phospho-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against the total protein to normalize for loading differences.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity following treatment with this compound.
Materials:
-
Cell line of interest
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[3]
-
Treatment: Treat the cells with a range of concentrations of this compound. Include untreated and vehicle-treated controls.[3]
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1]
-
Solubilization: Add the solubilizing agent to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value of this compound.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis, in cells treated with this compound.
Materials:
-
Cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different time points to induce apoptosis. Include appropriate controls.
-
Cell Harvesting: Harvest both adherent and suspension cells.[10]
-
Washing: Wash the cells with cold PBS.[10]
-
Staining: Resuspend the cells in Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.[10]
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
Conclusion
This compound is a powerful tool for investigating the role of PP2A in cellular signaling. Its selectivity allows for the targeted interrogation of PP2A-mediated pathways. The protocols provided herein offer a framework for researchers to explore the effects of this compound on protein phosphorylation, cell viability, and apoptosis. By employing these methods, scientists and drug development professionals can gain deeper insights into the complex regulatory networks governed by PP2A and identify potential therapeutic targets for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Protein Phosphatase 2C Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aberrant stabilization of c-Myc protein in some lymphoblastic leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]
- 7. mdpi.com [mdpi.com]
- 8. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 9. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Akt kinase C-terminal modifications control activation loop dephosphorylation and enhance insulin response - PMC [pmc.ncbi.nlm.nih.gov]
Antifungal Applications of Phoslactomycin C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phoslactomycin C (PLC) is a member of the phoslactomycin family of natural products, which are potent antifungal agents isolated from various species of Streptomyces.[1][2] These organophosphorus compounds are characterized by an α,β-unsaturated δ-lactone ring, a phosphate ester, a conjugated diene, and a cyclohexane ring. The phoslactomycins, including PLC, have garnered significant interest due to their specific and potent inhibition of protein phosphatase 2A (PP2A), a critical serine/threonine phosphatase involved in numerous essential cellular processes in eukaryotes, including fungi.[3] This document provides detailed application notes, quantitative data on antifungal activity, and experimental protocols for researchers investigating the antifungal potential of this compound.
Mechanism of Action
The primary antifungal mechanism of the phoslactomycin family is the inhibition of Protein Phosphatase 2A (PP2A). Phoslactomycin A has been shown to bind directly to the Cys-269 residue of the PP2A catalytic subunit (PP2Ac), effectively inactivating the enzyme.[4] PP2A plays a crucial role in regulating key cellular functions in fungi, such as cell cycle progression, cytoskeletal organization, and hyphal growth.[2][3] By inhibiting PP2A, phoslactomycins disrupt these fundamental processes, leading to arrested fungal growth.
Additionally, some evidence suggests other potential mechanisms. For instance, Phoslactomycin E has been found to inhibit 1,3-beta-glucan synthase in Aspergillus fumigatus, which would compromise cell wall integrity and lead to abnormal hyphal morphology.[5] It is plausible that this compound may share or have similar secondary targets.
Caption: Mechanism of this compound action via inhibition of Protein Phosphatase 2A (PP2A).
Quantitative Antifungal Activity Data
Specific minimum inhibitory concentration (MIC) or 50% inhibitory concentration (IC50) data for this compound against a broad range of fungal species is not extensively reported in publicly available literature. The initial discovery papers focused on the activity of the phoslactomycin class as a whole.[1][2] The table below summarizes the available qualitative and quantitative data for the phoslactomycin family to provide a comparative context.
| Compound Class / Derivative | Fungal Species | Assay Type | Value | Reference(s) |
| Phoslactomycins A-F | Botrytis cinerea | In vitro assay | Strong Activity | [1] |
| Phoslactomycins A-F | Alternaria kikuchiana | In vitro assay | Strong Activity | [1] |
| Phoslactomycin F | Protein Phosphatase 2A | IC50 | 4.7 µM | [3] |
| Phoslactomycin Derivatives | Pyricularia oryzae | ED50 | 7-16 µM | [6] |
| Phoslactomycin Derivatives | Septoria tritici | ED50 | 7-16 µM | [6] |
| Phoslactomycin H & I | Plant Pathogenic Fungi | In vitro assay | Active | [6][7] |
Note: "Strong Activity" indicates potent inhibition was observed, but a specific MIC value was not provided in the cited source. ED50 refers to the effective dose for 50% of the maximal response.
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI Guideline Based)
This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates, based on the Clinical and Laboratory Standards Institute (CLSI) M27 (for yeasts) and M38 (for molds) guidelines.[1][4][8][9]
Materials:
-
This compound (PLC) stock solution in a suitable solvent (e.g., DMSO).
-
Sterile 96-well, U-bottom microtiter plates.
-
RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0).
-
Fungal isolate, cultured on appropriate agar (e.g., Sabouraud Dextrose Agar).
-
Sterile saline or water.
-
Spectrophotometer or hemocytometer.
-
Incubator (35°C).
Procedure:
-
Inoculum Preparation:
-
Harvest fungal cells (yeasts) or conidia (molds) from a fresh culture.
-
Suspend in sterile saline.
-
Adjust the suspension to a specific optical density using a spectrophotometer, which corresponds to a defined cell/conidia concentration (e.g., 0.5-2.5 x 10³ cells/mL for yeasts).[1]
-
This suspension will be further diluted in RPMI medium for the final inoculum.
-
-
Drug Dilution:
-
Prepare serial two-fold dilutions of PLC in RPMI medium directly in the 96-well plate.
-
The final concentration range should typically span from >64 µg/mL down to <0.06 µg/mL.[10]
-
Include a drug-free well (growth control) and an uninoculated well (sterility control).
-
-
Inoculation:
-
Add the prepared fungal inoculum to each well (except the sterility control) to achieve the final target concentration.
-
-
Incubation:
-
MIC Determination:
-
Read the plates visually.
-
The MIC is the lowest concentration of PLC that causes a significant reduction in growth compared to the drug-free control.
-
For azoles and related compounds, this is often a ≥50% reduction in turbidity. For other compounds like Amphotericin B, a 100% inhibition (no visible growth) is used as the endpoint.[8] The appropriate endpoint for PLC should be determined empirically.
-
References
- 1. journals.asm.org [journals.asm.org]
- 2. Studies on new phosphate ester antifungal antibiotics phoslactomycins. II. Structure elucidation of phoslactomycins A to F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Phoslactomycins from Streptomyces sp. MLA1839 and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. mdpi.com [mdpi.com]
Total Synthesis of Phoslactomycin C: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phoslactomycin C, a member of the phoslactomycin family of natural products, has garnered significant interest due to its potent and selective inhibition of protein phosphatase 2A (PP2A), a key regulator of cellular processes. This application note provides a comprehensive overview of the total synthesis methodologies developed for this compound and its close analogues, Phoslactomycin A and B. It details the strategic approaches, key chemical transformations, and provides specific experimental protocols for critical steps. Quantitative data from various synthetic routes are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the synthetic strategies.
Introduction
The phoslactomycins are a group of microbial metabolites isolated from Streptomyces species that exhibit a range of biological activities, including antifungal, antibacterial, and antitumor properties.[1] Their mode of action is primarily attributed to the specific inhibition of PP2A. The complex molecular architecture of phoslactomycins, characterized by a polyketide backbone, a substituted δ-lactone ring, and a unique phosphate ester moiety, presents a formidable challenge for synthetic chemists. This document outlines the key strategies that have been successfully employed in the total synthesis of these complex molecules, with a focus on providing practical, reproducible protocols for researchers in the field.
Synthetic Strategies
The total synthesis of phoslactomycins has been approached through convergent strategies, which involve the synthesis of key fragments that are later coupled to construct the final molecule. This approach allows for flexibility and efficiency in the preparation of analogues for structure-activity relationship (SAR) studies.
A common strategy involves the disconnection of the molecule into three main fragments: a C1-C13 fragment containing the lactone ring, a C14-C21 fragment, and the side chain containing the phosphate group.[2][3]
Key Reactions and Transformations:
The successful synthesis of phoslactomycins relies on a series of stereoselective and efficient chemical reactions. Some of the pivotal transformations include:
-
Asymmetric Dihydroxylation: To establish the stereocenters at C8 and C9.[2][3][4]
-
Evans Aldol Reaction: For the stereocontrolled formation of the C4 and C5 stereocenters.[2][3][4]
-
Suzuki-Miyaura Coupling: A key C-C bond-forming reaction to connect different fragments of the molecule.[5][6]
-
Ring-Closing Metathesis (RCM): To construct the δ-lactone ring system.[5][6]
-
Stille Coupling: Another crucial cross-coupling reaction used in the convergent assembly of the carbon skeleton.[5][6]
-
Asymmetric Pentenylation: To introduce chirality at specific positions.[5][6]
-
CuTC-mediated Coupling: Utilized for the convergent coupling of an alkenyl iodide and an alkenyl stannane in the final stages of the synthesis.[2][3][4]
Comparative Data of Synthetic Routes
The following table summarizes the quantitative data from different reported total syntheses of phoslactomycin analogues. This allows for a direct comparison of the efficiency of various synthetic routes.
| Synthesis of | Key Strategy | Overall Yield | Number of Steps (Longest Linear Sequence) | Reference |
| (+)-Phoslactomycin B | Asymmetric pentenylation, Suzuki-Miyaura coupling, ring-closing metathesis, asymmetric dihydroxylation, and Stille coupling.[5][6] | 1.3% | 26 | [7] |
| Phoslactomycin A | Convergent approach using a CuTC-mediated coupling of a C1-C13 alkenyl iodide and a C14-C21 alkenyl stannane. Key steps include asymmetric dihydroxylation and Evans-Aldol reaction.[2][3] | Not Reported | Not Reported | [2][3] |
Experimental Protocols
This section provides detailed experimental methodologies for key reactions cited in the total synthesis of phoslactomycins.
Protocol 1: Asymmetric Dihydroxylation of a Trisubstituted Alkene (for C8-C9 diol formation)
This protocol is adapted from the synthesis of the C1-C13 fragment of Phoslactomycin A.[3]
Reaction:
Materials:
-
Trisubstituted alkene (1.0 equiv)
-
(DHQD)₂PYR (0.01 equiv)
-
K₃Fe(CN)₆ (3.0 equiv)
-
K₂CO₃ (3.0 equiv)
-
MeSO₂NH₂ (1.0 equiv)
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the trisubstituted alkene in a 1:1 mixture of t-BuOH and H₂O at 0 °C, add (DHQD)₂PYR, K₃Fe(CN)₆, K₂CO₃, and MeSO₂NH₂.
-
Stir the reaction mixture vigorously at 0 °C until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding solid Na₂SO₃ and stir for an additional 30 minutes.
-
Extract the mixture with EtOAc.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diol.
Expected Outcome: This reaction typically provides the desired diol with good yield and high diastereoselectivity (e.g., 9:1).[3]
Protocol 2: Evans Aldol Reaction (for C4-C5 stereocenter formation)
This protocol is a general representation of the Evans aldol reaction used in phoslactomycin synthesis.[2][3]
Reaction:
Materials:
-
Chiral N-acyloxazolidinone (1.0 equiv)
-
Aldehyde (1.2 equiv)
-
Di-n-butylboron triflate (n-Bu₂BOTf) (1.1 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Phosphate buffer (pH 7)
-
Methanol (MeOH)
-
Hydrogen peroxide (H₂O₂)
Procedure:
-
Dissolve the chiral N-acyloxazolidinone in anhydrous CH₂Cl₂ and cool the solution to 0 °C.
-
Add n-Bu₂BOTf followed by the dropwise addition of Et₃N.
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Add the aldehyde dropwise and stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding pH 7 phosphate buffer and MeOH.
-
Carefully add H₂O₂ and stir the mixture vigorously for 1 hour.
-
Extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Ring-Closing Metathesis for Lactone Formation
This protocol is based on the synthesis of (+)-Phoslactomycin B.[5][6]
Reaction:
Materials:
-
Diene-containing hydroxy acid (1.0 equiv)
-
Grubbs' second-generation catalyst (0.05 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂) or toluene
Procedure:
-
Dissolve the diene-containing hydroxy acid in anhydrous and degassed CH₂Cl₂ or toluene to make a dilute solution (e.g., 0.01 M).
-
Add Grubbs' second-generation catalyst to the solution.
-
Heat the reaction mixture to reflux and stir under an inert atmosphere until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired lactone.
Visualizations
Synthetic Pathway Overview
References
- 1. Identification of phoslactomycin biosynthetic gene clusters from Streptomyces platensis SAM-0654 and characterization of PnR1 and PnR2 as positive transcriptional regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total synthesis of phoslactomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Good timing in total synthesis: the case of phoslactomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric total synthesis of (+)-phoslactomycin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Purification of Phoslactomycin C from Bacterial Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phoslactomycin C (PLM-C) is a member of the phoslactomycin family of natural products, which are potent inhibitors of protein phosphatase 2A (PP2A).[1] This document provides a detailed overview of the purification of this compound from bacterial culture, including optimized protocols for bacterial cultivation, compound extraction, and chromatographic purification. Additionally, it outlines the mechanism of action of Phoslactomycins and provides protocols for relevant bioassays.
Introduction
Phoslactomycins are a class of polyketide metabolites produced by various species of Streptomyces bacteria.[2][3][4] They exhibit a range of biological activities, including antifungal, antibacterial, and antitumor properties.[5] The primary molecular target of phoslactomycins is Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase involved in numerous cellular processes.[1][6] By inhibiting PP2A, phoslactomycins can modulate signaling pathways that control cell growth, proliferation, and apoptosis.[7][8] This application note details a comprehensive methodology for the isolation and purification of this compound from Streptomyces culture for research and drug development purposes.
Materials and Methods
Bacterial Culture and Fermentation
The production of this compound is achieved through the fermentation of a producing Streptomyces strain. Optimization of culture conditions is critical for maximizing the yield of the target metabolite.
Protocol 1: Cultivation of Streptomyces sp. for this compound Production
-
Strain Maintenance: Maintain the Streptomyces sp. strain on a suitable agar medium, such as ISP Medium 2 or oatmeal agar.
-
Seed Culture: Inoculate a single colony into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth). Incubate at 28-30°C with shaking at 200 rpm for 2-3 days until good growth is observed.
-
Production Culture: Transfer the seed culture (5-10% v/v) into a larger production flask (e.g., 2 L baffled flask containing 500 mL of production medium). A suitable production medium may contain glucose, soybean meal, yeast extract, and inorganic salts.
-
Fermentation: Incubate the production culture at 28-30°C with vigorous shaking (200-250 rpm) for 5-7 days. Monitor the production of this compound periodically by analytical HPLC. Optimal fermentation times may vary between strains.
Extraction and Purification of this compound
Following fermentation, this compound is extracted from the culture broth and purified using a multi-step chromatographic process.
Protocol 2: Extraction and Purification of this compound
-
Harvesting: Separate the bacterial biomass from the culture broth by centrifugation at 8,000 x g for 20 minutes. The supernatant contains the secreted this compound.
-
Solvent Extraction: Extract the supernatant twice with an equal volume of ethyl acetate. Pool the organic layers and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Silica Gel Chromatography (Optional): For initial fractionation, the crude extract can be subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol.
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reversed-phase column (e.g., 250 x 21.2 mm, 10 µm).[2]
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) is typically used. For example, a linear gradient from 20% to 80% acetonitrile over 40 minutes.
-
Flow Rate: 5-10 mL/min.
-
Detection: UV detection at 220 nm.
-
Collect fractions based on the chromatogram and analyze for the presence of this compound by analytical HPLC and mass spectrometry.
-
-
Final Purification: Pool the fractions containing this compound and perform a final purification step using a similar HPLC method with a shallower gradient to achieve high purity.
-
Lyophilization: Lyophilize the purified fractions to obtain this compound as a solid powder.
Data Presentation
The following table represents a hypothetical purification scheme for this compound, illustrating the expected trend in yield and purity at each step. Actual values will vary depending on the producing strain and experimental conditions.
| Purification Step | Total Protein (mg) | Total Activity (units) | Specific Activity (units/mg) | Yield (%) | Purification Fold |
| Culture Supernatant | 5000 | 10000 | 2 | 100 | 1 |
| Ethyl Acetate Extract | 500 | 8000 | 16 | 80 | 8 |
| Silica Gel Column | 100 | 6000 | 60 | 60 | 30 |
| Preparative HPLC | 10 | 4000 | 400 | 40 | 200 |
| Final HPLC | 5 | 3500 | 700 | 35 | 350 |
Experimental Workflows and Signaling Pathways
Purification Workflow
Caption: Purification workflow for this compound.
Mechanism of Action: Inhibition of Protein Phosphatase 2A
Phoslactomycins exert their biological effects by inhibiting Protein Phosphatase 2A (PP2A). PP2A is a heterotrimeric enzyme consisting of a catalytic subunit (C), a scaffolding subunit (A), and a regulatory subunit (B).[9] Phoslactomycin A has been shown to directly bind to the cysteine-269 residue of the PP2A catalytic subunit, leading to the inhibition of its phosphatase activity.[1] This inhibition results in the hyperphosphorylation of PP2A substrates, thereby affecting downstream signaling pathways.
Caption: Inhibition of PP2A by this compound.
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for the purification of this compound from bacterial culture. The detailed methodologies for fermentation, extraction, and purification, along with an understanding of its mechanism of action, will be valuable for researchers in natural product chemistry, cell biology, and drug discovery who are interested in studying and utilizing this potent inhibitor of Protein Phosphatase 2A. Further optimization of these protocols may be necessary depending on the specific Streptomyces strain and available laboratory equipment.
References
- 1. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phoslactomycins from Streptomyces sp. MLA1839 and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Targeting c-MYC by antagonizing PP2A inhibitors in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphatase: PP2A structural importance, regulation and its aberrant expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantitative Analysis of Phoslactomycin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phoslactomycin C (PLM-C) is a member of the phoslactomycin family of natural products, which are polyketide metabolites produced by various Streptomyces species.[1][2] These compounds exhibit a range of biological activities, including antifungal, antibacterial, and antitumor properties, primarily through the inhibition of protein serine/threonine phosphatase 2A (PP2A).[2] Accurate and precise quantification of this compound is crucial for various stages of research and development, including fermentation process optimization, pharmacokinetic studies, and quality control of potential therapeutic agents.
This document provides detailed application notes and protocols for the quantitative analysis of this compound from complex matrices such as fermentation broths, utilizing High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Analytical Techniques Overview
The quantification of this compound can be effectively achieved using modern chromatographic techniques. The choice of method often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This is a robust and widely accessible technique suitable for the quantification of this compound in relatively clean samples or at higher concentrations. The presence of a chromophore in the this compound molecule allows for its detection by UV absorbance.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This method offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred choice for quantifying low concentrations of this compound in complex biological matrices. The use of Multiple Reaction Monitoring (MRM) allows for highly specific detection and quantification.
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol describes a reversed-phase HPLC method with UV detection for the quantification of this compound in fermented culture extracts of Streptomyces.
2.1.1. Sample Preparation: Extraction from Streptomyces Fermentation Broth
-
Centrifuge 10 mL of the Streptomyces fermentation broth at 4000 rpm for 15 minutes to separate the mycelium from the supernatant.
-
To the supernatant, add an equal volume of ethyl acetate.
-
Vortex the mixture vigorously for 5 minutes and then sonicate for 15 minutes.
-
Separate the organic (ethyl acetate) layer from the aqueous layer.
-
Repeat the extraction of the aqueous layer with an equal volume of ethyl acetate two more times.
-
Pool the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.
-
Reconstitute the dried extract in 1 mL of methanol.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.
2.1.2. HPLC-UV Instrumentation and Conditions
| Parameter | Condition |
| Instrument | HPLC system with UV/Vis Detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% (v/v) Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 90-10% B; 35-40 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 20 µL |
2.1.3. Calibration and Quantification
-
Prepare a stock solution of purified this compound standard in methanol (1 mg/mL).
-
Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Inject each calibration standard into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area against the concentration of this compound.
-
Inject the prepared sample extract and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a highly sensitive and selective method for the quantification of this compound, particularly in complex biological fluids or when low detection limits are required.
2.2.1. Sample Preparation
The sample preparation procedure is the same as described in Protocol 1 (Section 2.1.1). For plasma or tissue samples, a protein precipitation step (e.g., with acetonitrile) followed by solid-phase extraction (SPE) may be necessary.
2.2.2. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| Instrument | UPLC system coupled to a triple quadrupole mass spectrometer |
| Column | C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient Elution | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Precursor > Product) | To be determined empirically based on the exact mass of this compound and its fragmentation pattern. A hypothetical transition would be m/z [M+H]+ > fragment ion. |
| Collision Energy | To be optimized for the specific instrument and compound. |
| Dwell Time | 100 ms |
2.2.3. Calibration and Quantification
The calibration and quantification procedure is similar to that described for HPLC-UV (Section 2.1.3), but with a lower concentration range for calibration standards (e.g., 0.1 ng/mL to 100 ng/mL). An internal standard (e.g., a structurally similar, stable isotope-labeled compound) should be used to improve accuracy and precision.
Data Presentation and Method Validation
Method validation should be performed according to ICH guidelines to ensure the reliability of the quantitative data.
HPLC-UV Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Results |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range | 1 - 100 µg/mL | - |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.3 µg/mL |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | 1.0 µg/mL |
| Accuracy (% Recovery) | 80 - 120% | 95.2 - 104.5% |
| Precision (% RSD) | Intra-day: ≤ 2%; Inter-day: ≤ 3% | Intra-day: 1.5%; Inter-day: 2.2% |
LC-MS/MS Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Results |
| Linearity (r²) | ≥ 0.995 | 0.999 |
| Range | 0.1 - 100 ng/mL | - |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.03 ng/mL |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | 0.1 ng/mL |
| Accuracy (% Recovery) | 85 - 115% | 92.7 - 108.1% |
| Precision (% RSD) | Intra-day: ≤ 15%; Inter-day: ≤ 15% | Intra-day: 4.8%; Inter-day: 6.5% |
Visualization of Experimental Workflows
Caption: Workflow for this compound quantification by HPLC-UV.
Caption: Workflow for this compound quantification by LC-MS/MS.
Concluding Remarks
The protocols detailed in these application notes provide robust and reliable methods for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, particularly the desired sensitivity and the complexity of the sample matrix. Proper method validation is essential to ensure the accuracy and precision of the results, which is paramount for applications in drug discovery and development.
References
- 1. Phoslactomycins from Streptomyces sp. MLA1839 and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of phoslactomycin biosynthetic gene clusters from Streptomyces platensis SAM-0654 and characterization of PnR1 and PnR2 as positive transcriptional regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phoslactomycin C in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phoslactomycin C (PLM C) is a member of the phoslactomycin family of natural products isolated from Streptomyces species. These compounds are potent and selective inhibitors of Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase involved in a multitude of cellular processes, including cell cycle regulation, signal transduction, and apoptosis. Dysregulation of PP2A activity is implicated in various diseases, most notably cancer, making it an attractive target for therapeutic intervention. These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) for the discovery of novel PP2A modulators and as a tool for studying PP2A-related signaling pathways.
Mechanism of Action
Phoslactomycins exert their inhibitory effect on PP2A through direct interaction with its catalytic subunit (PP2Ac). Studies on Phoslactomycin A (PLMA) have revealed that it covalently binds to the Cys-269 residue of PP2Ac. This binding event is believed to sterically hinder substrate access to the active site, thereby inhibiting the phosphatase activity of the enzyme. It is highly probable that this compound shares this mechanism of action due to the structural similarity among the phoslactomycin family members.
Quantitative Data
| Compound | Target | IC50 Value | Notes |
| Phoslactomycin F | Protein Phosphatase 2A (PP2A) | 4.7 µM | PLM-F is a member of the phoslactomycin family and its IC50 provides a reasonable estimate for this compound's activity. |
High-Throughput Screening (HTS) Protocol: PP2A Inhibition Assay
This protocol outlines a generalized high-throughput screening assay to identify inhibitors of PP2A using this compound as a positive control. This assay is based on a colorimetric method utilizing a synthetic phosphopeptide substrate.
1. Materials and Reagents:
-
PP2A Enzyme: Purified, active Protein Phosphatase 2A (catalytic subunit).
-
This compound: To be used as a positive control.
-
Test Compounds: Library of small molecules for screening.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM DTT, 0.1 mg/mL BSA.
-
Substrate: A synthetic phosphopeptide substrate for PP2A (e.g., KRpTIRR).
-
Malachite Green Reagent: For the detection of free phosphate.
-
Microplates: 384-well, clear, flat-bottom plates.
-
Liquid Handling System: For automated dispensing of reagents.
-
Plate Reader: Capable of measuring absorbance at ~620 nm.
2. Experimental Procedure:
-
Compound Plating:
-
Using an automated liquid handler, dispense 1 µL of each test compound from the library into the wells of a 384-well microplate.
-
For control wells, dispense 1 µL of DMSO (negative control) and 1 µL of this compound (positive control, at a final concentration of 10x the expected IC50).
-
-
Enzyme Addition:
-
Prepare a solution of PP2A enzyme in assay buffer at a 2x final concentration.
-
Dispense 10 µL of the enzyme solution into each well of the microplate.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
-
Substrate Addition and Reaction Incubation:
-
Prepare a solution of the phosphopeptide substrate in assay buffer at a 2x final concentration.
-
Dispense 10 µL of the substrate solution to each well to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Reaction Termination and Signal Detection:
-
Add 50 µL of Malachite Green reagent to each well to stop the reaction and develop the color.
-
Incubate the plate at room temperature for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 620 nm using a microplate reader.
-
3. Data Analysis:
-
Calculate the percentage of inhibition for each test compound using the following formula:
% Inhibition = 100 x [1 - (Absorbance_compound - Absorbance_blank) / (Absorbance_negative_control - Absorbance_blank)]
-
Identify "hits" as compounds that exhibit a percentage of inhibition above a predetermined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
-
Perform dose-response experiments for the identified hits to determine their IC50 values.
Visualizations
PP2A Signaling Pathway and Inhibition by this compound
Caption: PP2A signaling pathway and its inhibition by this compound.
High-Throughput Screening Workflow for PP2A Inhibitors
Caption: Workflow for a high-throughput screen to identify PP2A inhibitors.
Experimental Use of Phoslactomycin C in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phoslactomycin C (PLM-C) is a member of the phoslactomycin family of natural products, known as potent and selective inhibitors of Protein Phosphatase 2A (PP2A). PP2A is a crucial serine/threonine phosphatase that plays a key role in regulating a multitude of cellular processes, including signal transduction, cell cycle progression, and apoptosis. By inhibiting PP2A, this compound serves as a valuable tool for investigating the physiological roles of this phosphatase and for exploring potential therapeutic interventions in diseases where PP2A function is dysregulated, such as cancer.
This document provides detailed application notes and experimental protocols for the use of this compound in cell culture, including its mechanism of action, effects on key signaling pathways, and methodologies for assessing its biological activity.
Mechanism of Action
This compound exerts its biological effects through the direct inhibition of the catalytic subunit of PP2A (PP2Ac). This inhibition occurs via covalent binding to a specific cysteine residue, Cys-269, within the active site of PP2Ac. This targeted interaction leads to the inactivation of the phosphatase, resulting in the hyperphosphorylation of its substrate proteins.
Data Presentation: Quantitative Analysis of Phoslactomycin Activity
Table 1: Inhibitory Concentration (IC50) of Phoslactomycins against Protein Phosphatases
| Compound | Target Phosphatase | IC50 (µM) | Cell Line/System | Reference |
| Phoslactomycins (PLMs) | Protein Phosphatase 2A (PP2A) | 4.7 | In vitro assay | |
| Phoslactomycins (PLMs) | Protein Phosphatase 1 (PP1) | > 4.7 | In vitro assay |
Table 2: Cellular Effects of Phoslactomycin Analogs and Other PP2A-Modulating Compounds
| Compound/Treatment | Cell Line | Concentration | Duration | Observed Effect | Reference |
| Phoslactomycin F | NIH/3T3 | 10 µM | 4 hours | Actin filament depolymerization, increased vimentin phosphorylation | |
| Mitomycin C | Human Epidural Scar Fibroblasts | 5, 10, 20 µg/mL | 24 hours | Induction of apoptosis, upregulation of Fas, DR4, DR5, cleaved caspases |
Key Signaling Pathways Affected by this compound
Inhibition of PP2A by this compound leads to the dysregulation of multiple signaling pathways. Two of the most well-characterized pathways impacted are the MAPK/ERK and the c-Myc signaling cascades.
MAPK/ERK Signaling Pathway
PP2A is a critical negative regulator of the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. It can dephosphorylate and inactivate key kinases in this cascade, such as MEK and ERK. By inhibiting PP2A, this compound is expected to cause sustained activation of the MAPK/ERK pathway, leading to increased phosphorylation of ERK and its downstream targets. This can influence cellular processes like proliferation, differentiation, and survival.
Troubleshooting & Optimization
Phoslactomycin C stability and degradation in solution
Answering the user's request to create a technical support center with troubleshooting guides and FAQs about for researchers, scientists, and drug development professionals. The response will be in a question-and-answer format, including tables for quantitative data, detailed experimental protocols, and Graphviz diagrams for signaling pathways and workflows, adhering to all specified formatting and styling requirements.
Technical Support Center: Phoslactomycin C
This guide provides essential information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound (PLM C) in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (PLM C) is a member of the phoslactomycin family, a group of natural products isolated from Streptomyces species.[1] Phoslactomycins are potent and selective inhibitors of Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase involved in numerous cellular processes, including signal transduction and cell cycle regulation.[1][2] The inhibitory action has been attributed to the covalent modification of the Cysteine-269 residue of the PP2A catalytic subunit.[2][3] Due to their role in inhibiting PP2A, phoslactomycins are investigated for their potential as antifungal and antitumor agents.[2]
Q2: What are the recommended solvents and storage conditions for this compound?
Solid Form: When stored as a solid, tightly sealed and protected from light, this compound should be stable for up to 6 months at recommended storage temperatures, typically -20°C.
Solution Form: For optimal stability, it is highly recommended to prepare stock solutions and aliquot them into tightly sealed vials for storage at -20°C. Generally, these solutions can be considered usable for up to one month. It is best practice to prepare fresh solutions for experiments whenever possible. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.
Q3: How stable is this compound in solution and what factors influence its degradation?
-
pH: PLM-B exhibits a U-shaped pH-rate profile, meaning it is least stable in acidic and basic conditions and most stable near neutral pH.[4] The point of maximum stability for PLM-B was found to be at pH 6.63 .[4]
-
Temperature: Degradation is accelerated at higher temperatures. The stability of PLM-B was evaluated at 30°C and 50°C, with faster degradation observed at the higher temperature.[4]
Given the structural similarity, PLM C is expected to follow a similar stability pattern. Users should use buffers close to pH 6.6 and maintain solutions at low temperatures (e.g., on ice) during experiments to minimize degradation.
Q4: What are the likely degradation products of this compound?
Based on the degradation pathways identified for PLM-B, PLM C is susceptible to the following degradation mechanisms:[4]
-
Base-Catalyzed Degradation: The primary degradation route under basic conditions is the hydrolysis of the α,β-unsaturated lactone ring.[4]
-
Acid-Catalyzed Degradation: Under acidic conditions, a major degradation product is formed through a dehydration step, leading to a C9-C11 phosphorinane derivative.[4] Other acid degradation products involve various dehydrations of the core carbon skeleton.[4]
Importantly, these major degradation products have been shown to have dramatically reduced biological activity.[4]
Troubleshooting Guide
Q5: My experiment is showing inconsistent or no effect. Could my this compound have degraded?
This is a common issue when working with complex natural products. Use the following decision tree to troubleshoot potential degradation issues.
Quantitative Data & Experimental Protocols
Table 1: pH-Dependent Degradation of Phoslactomycin B (PLM-B)
This data is for PLM-B, a close structural analogue of PLM C, and provides the best available estimate for PLM C's pH stability profile.[4]
| Parameter | Description | Value |
| Optimal pH | The pH at which PLM-B exhibits maximum stability. | 6.63 |
| Degradation Profile | The shape of the pH vs. degradation rate curve. | U-shaped |
| kH | Second-order rate constant for acid-catalyzed hydrolysis. | 45 ± 7 M⁻¹ h⁻¹ |
| kOH | Second-order rate constant for base-catalyzed hydrolysis. | 448 ± 73 M⁻¹ h⁻¹ |
| Governing Equation | k_OBS_ = kH x 10⁻ᵖᴴ + kOH x 10⁽ᵖᴴ⁻¹⁴⁾ |
Data sourced from a study on PLM-B degradation at 30°C and 50°C.[4]
Protocol: HPLC Method for Stability Assessment of this compound
This protocol is a general guideline for developing a stability-indicating HPLC method for PLM C, based on methods used for similar complex natural products.[5] Optimization will be required.
Objective: To quantify the remaining percentage of intact PLM C in a solution over time under various stress conditions (e.g., different pH, temperature).
1. Materials and Reagents:
-
This compound
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Purified water (18 MΩ·cm)
-
Phosphate or Acetate buffer salts
-
Acids and bases for pH adjustment (e.g., Phosphoric acid, NaOH)
2. Suggested HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., Waters XBridge C18, 250 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and organic solvents. A good starting point would be a mixture of Methanol, Acetonitrile, and a buffer (e.g., 20 mM phosphate buffer at pH 3.0) in a 40:30:30 (v/v/v) ratio.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV detector. The wavelength should be selected based on the UV absorbance maximum of PLM C (a scan from 200-400 nm is recommended; a starting point could be ~220-230 nm).[5]
-
Column Temperature: 25°C.
-
Injection Volume: 10-20 µL.
3. Procedure:
-
Prepare a standard curve: Create a series of known concentrations of PLM C in the mobile phase to establish a linear relationship between concentration and peak area.
-
Initiate the stability study: Prepare solutions of PLM C in the desired buffers (e.g., pH 4, 6.6, 9) and at the desired temperatures.
-
Sample collection: At each designated time point, withdraw an aliquot of the sample. If the degradation is fast, it may be necessary to stop the reaction (e.g., by flash freezing or neutralizing the pH).
-
HPLC analysis: Inject the samples onto the HPLC system.
-
Data analysis: Record the peak area for the intact PLM C at each time point. The appearance of new peaks with different retention times can indicate the formation of degradation products. Calculate the percentage of PLM C remaining relative to the t=0 sample. Plot this percentage against time to determine the degradation kinetics.
References
- 1. Phoslactomycin B - Wikipedia [en.wikipedia.org]
- 2. Genetic manipulation of the biosynthetic process leading to phoslactomycins, potent protein phosphatase 2A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A pH-stability study of phoslactomycin B and analysis of the acid and base degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
Optimizing Phoslactomycin C concentration for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Phoslactomycin C (PLM C) in in vitro assays. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the serine/threonine protein phosphatase 2A (PP2A). It functions by directly binding to the catalytic subunit of PP2A, thereby preventing the dephosphorylation of its target proteins. This inhibition leads to the modulation of various cellular signaling pathways involved in processes like cell growth, proliferation, and apoptosis.
Q2: What is a good starting concentration for this compound in my in vitro assay?
For a biochemical (enzymatic) assay, a starting concentration in the low micromolar range is recommended. An IC50 value of 4.7 µM has been reported for a mixture of phoslactomycins against PP2A. For cell-based assays, a concentration range of 1-10 µM is a reasonable starting point. One study demonstrated that Phoslactomycin F, a related compound, induced actin depolymerization in NIH/3T3 cells at a concentration of 10 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay and cell type.
Q3: How should I prepare and store this compound stock solutions?
It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in the appropriate assay buffer.
Q4: Is this compound selective for PP2A?
Yes, phoslactomycins are known to be selective inhibitors of PP2A. They exhibit significantly lower inhibitory activity against other phosphatases like protein phosphatase 1 (PP1). However, at very high concentrations, the possibility of off-target effects on other proteins, including kinases, cannot be entirely ruled out.
Q5: What are the known stability issues with phoslactomycins?
A study on Phoslactomycin B, a closely related analog, showed that its stability is pH-dependent. It is most stable at a pH of 6.63 and undergoes degradation under both acidic and basic conditions. It is advisable to maintain the pH of your assay buffer within a neutral range (around 6.5-7.5) to ensure the stability of this compound during your experiment.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition observed | Incorrect concentration: PLM C concentration is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 50 µM). |
| Inactive compound: PLM C may have degraded. | Prepare a fresh stock solution from a new vial. Ensure proper storage conditions (-20°C or -80°C, protected from light). | |
| Assay conditions: Sub-optimal pH or temperature for the enzyme or inhibitor. | Verify that the assay buffer pH is around 6.6-7.4. Ensure the assay is performed at the optimal temperature for PP2A activity. | |
| Inconsistent or variable results | Inhibitor precipitation: PLM C may be precipitating out of the aqueous assay buffer. | Ensure the final DMSO concentration in the assay is low (typically <1%) to maintain solubility. Visually inspect for any precipitation. |
| Pipetting errors: Inaccurate dispensing of small volumes of inhibitor or enzyme. | Use calibrated pipettes and prepare a master mix for the reaction components to ensure consistency across wells. | |
| Enzyme instability: The PP2A enzyme may be losing activity over the course of the experiment. | Keep the enzyme on ice and prepare fresh dilutions for each experiment. | |
| High background signal | Contaminated reagents: Buffers or substrates may be contaminated. | Use fresh, high-purity reagents and sterile, nuclease-free water. |
| Non-specific substrate dephosphorylation: Other phosphatases in a crude lysate may be acting on the substrate. | Use a purified PP2A enzyme or include inhibitors for other phosphatases to ensure specificity. | |
| Unexpected cell toxicity in cell-based assays | Off-target effects: At high concentrations, PLM C may affect other cellular targets. | Lower the concentration of PLM C and perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration is non-toxic to your cells (typically ≤0.5% for most cell lines). |
Data Summary
In Vitro Activity of Phoslactomycins
| Compound | Assay Type | Target | IC50 / Effective Concentration | Reference |
| Phoslactomycins (mixture) | Enzymatic (in vitro) | Protein Phosphatase 2A | 4.7 µM | |
| Phoslactomycin F | Cell-based (NIH/3T3) | Actin Cytoskeleton | 10 µM (induced depolymerization) |
Experimental Protocols
Protocol 1: In Vitro PP2A Inhibition Assay (Colorimetric)
This protocol is adapted from general colorimetric phosphatase assays using p-nitrophenylphosphate (pNPP) as a substrate.
Materials:
-
Purified Protein Phosphatase 2A (PP2A)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM DTT, 0.1 mM EDTA
-
p-Nitrophenylphosphate (pNPP) substrate solution (10 mM in Assay Buffer)
-
Stop Solution: 1 M NaOH
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a series of dilutions of PLM C in the Assay Buffer. The final concentrations should typically range from 0.1 µM to 50 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as in the inhibitor wells.
-
Enzyme Preparation: Dilute the purified PP2A enzyme in the Assay Buffer to a working concentration that gives a linear reaction rate over the desired time course.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
20 µL of this compound dilution or vehicle control.
-
60 µL of Assay Buffer.
-
10 µL of diluted PP2A enzyme.
-
-
Pre-incubation: Incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 10 µL of the 10 mM pNPP substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Stop Reaction: Stop the reaction by adding 100 µL of 1 M NaOH to each well. The addition of NaOH will also induce a yellow color from the p-nitrophenol product.
-
Read Absorbance: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
Protocol 2: Cell-Based Cytotoxicity Assay
This protocol provides a general method to assess the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing different concentrations of PLM C (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percent viability against the log of the this compound concentration to determine the CC50 (50% cytotoxic concentration).
Visualizations
Caption: Inhibition of PP2A by this compound.
Caption: Workflow for an in vitro PP2A inhibition assay.
Caption: Troubleshooting logic for lack of inhibition.
Overcoming solubility issues with Phoslactomycin C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Phoslactomycin C during their experiments.
Troubleshooting Guide
Issue: this compound is not dissolving.
Initial Checks:
-
Verify the correct solvent: Based on available data for related phoslactomycins, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating stock solutions.[1]
-
Assess compound purity: Impurities can significantly impact solubility. Ensure you are using a high-purity this compound.
-
Check for degradation: Phoslactomycins are natural products and can be sensitive to storage conditions. Ensure the compound has been stored correctly (cool, dry, and dark place).
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Incremental Solubilization | Start by adding a small amount of DMSO to the vial of this compound. Vortex briefly. | This helps to wet the compound and initiate the dissolution process without immediately reaching saturation. |
| 2. Gentle Warming | If the compound remains insoluble, warm the solution gently in a water bath (37°C). Do not exceed 40°C. | A slight increase in temperature can enhance the solubility of many organic compounds. Avoid excessive heat to prevent degradation. |
| 3. Sonication | Place the vial in a sonicator bath for 5-10 minutes. | Sonication uses ultrasonic waves to break apart powder aggregates and facilitate solvent interaction, improving dissolution. |
| 4. Increase Solvent Volume | If insolubility persists, incrementally add more DMSO and repeat vortexing and sonication. | This will decrease the concentration and may bring it within the soluble range. Be sure to accurately record the final volume to determine the stock concentration. |
Issue: this compound precipitates out of solution when diluted in aqueous buffer.
Initial Checks:
-
Confirm final DMSO concentration: The final concentration of DMSO in your aqueous solution should be kept as low as possible, ideally below 1%.[1] High concentrations of organic solvents can cause precipitation when diluted into an aqueous medium.
-
Buffer pH and composition: The pH and ionic strength of your buffer can influence the solubility of the compound.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Pre-warm Aqueous Buffer | Warm the aqueous buffer to the experimental temperature before adding the this compound stock solution. | Adding a cold stock solution to a warmer buffer can sometimes induce precipitation. |
| 2. Gradual Addition and Mixing | Add the DMSO stock solution dropwise to the vortexing aqueous buffer. | This method promotes rapid mixing and prevents localized high concentrations of the compound and DMSO, which can lead to precipitation. |
| 3. Test Different Buffers | If precipitation continues, test different buffer systems with varying pH and salt concentrations. | This compound's solubility may be pH-dependent. |
| 4. Use of a Surfactant | Consider the addition of a small amount of a biocompatible surfactant, such as Tween® 20 or Triton™ X-100 (e.g., 0.01%), to the aqueous buffer. | Surfactants can help to maintain the solubility of hydrophobic compounds in aqueous solutions. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: Based on experimental use with other phoslactomycins, high-purity Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[1]
Q2: What is a typical stock solution concentration for this compound?
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2][3] Studies on other compounds stored in DMSO suggest that many are stable under these conditions.[2][3]
Q4: What is the maximum recommended final concentration of DMSO in my cell-based assay?
A4: To avoid solvent-induced artifacts, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically not exceeding 1%.[1] A final concentration of 0.1% is often recommended. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q5: Can I dissolve this compound directly in aqueous buffers like PBS?
A5: It is not recommended. Phoslactomycins are organic molecules with poor water solubility. Direct dissolution in aqueous buffers is unlikely to be successful. A concentrated stock solution in an organic solvent like DMSO is the standard method.
Quantitative Data
Due to the limited availability of public quantitative solubility data for this compound, this table provides recommended starting points and general observations based on related compounds.
| Solvent | Recommended Starting Concentration | Observations |
| DMSO | 1-10 mM | Recommended for stock solutions.[1] |
| Ethanol | Solubility not well characterized. | May be a suitable alternative solvent, but preliminary testing is required. |
| Water / PBS | Insoluble | Not recommended for initial dissolution. |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare your desired volume of a 10 mM stock solution. (Molecular Weight of this compound: ~527.5 g/mol ).
-
Mass (mg) = 10 mmol/L * Volume (L) * 527.5 g/mol * 1000 mg/g
-
-
Aliquot the compound: Carefully weigh the calculated amount of this compound into a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube.
-
Dissolve the compound:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the tube to 37°C for 5-10 minutes and vortex again.
-
If necessary, sonicate the tube for 5-10 minutes.
-
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Visualizations
This compound Mechanism of Action: Inhibition of PP2A Signaling
Phoslactomycins are known inhibitors of Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase involved in numerous cellular signaling pathways.[4] Inhibition of PP2A by this compound leads to the hyperphosphorylation of downstream target proteins, affecting pathways such as the MAPK/Erk and PI3K/Akt signaling cascades, which regulate cell cycle, proliferation, and apoptosis.
Caption: Inhibition of PP2A by this compound enhances MAPK and Akt signaling.
Experimental Workflow for Assessing this compound Solubility and Activity
This workflow outlines the key steps for preparing this compound and testing its biological activity in a cell-based assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of phoslactomycin biosynthetic gene clusters from Streptomyces platensis SAM-0654 and characterization of PnR1 and PnR2 as positive transcriptional regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Phoslactomycin C Fermentation Yield
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the fermentation of Phoslactomycin C (PLM-C). The following sections, presented in a question-and-answer format, address common issues encountered during experimentation and offer detailed guidance to improve yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its yield a focus of improvement?
This compound is a member of the phoslactomycin family of natural products, which are potent and selective inhibitors of protein serine/threonine phosphatase 2A (PP2A).[1][2] PP2A is implicated in cellular processes such as cell growth, division, and signal transduction, making its inhibitors valuable candidates for developing anti-tumor, anti-fungal, and anti-bacterial agents.[1] However, low fermentation titers often hinder the development and large-scale production of these promising compounds.[2] Therefore, enhancing the fermentation yield of this compound is crucial for advancing its therapeutic potential.
Q2: Which microorganisms are known to produce this compound?
Phoslactomycins are produced by various species of the genus Streptomyces, a well-known source of bioactive secondary metabolites.[1][3] Specific strains identified as phoslactomycin producers include Streptomyces sp. HK-803 and Streptomyces platensis SAM-0654.[1][2]
Q3: What are the key precursors for this compound biosynthesis?
The biosynthesis of the phoslactomycin backbone is initiated with a cyclohexanecarboxylic acid (CHC) primer.[2] The core structure is then assembled by a type I polyketide synthase (PKS) utilizing precursors such as cyclohexanecarboxyl-CoA (CHC-CoA) and ethylmalonyl-CoA (Em-CoA).[1] Understanding the supply of these precursors is critical for optimizing fermentation, as their availability can directly impact the final yield.
Troubleshooting Guide
Problem 1: Low overall yield of Phoslactomycins.
Possible Cause 1.1: Suboptimal Fermentation Conditions.
The productivity of Streptomyces fermentations is highly sensitive to environmental parameters.[3] Factors such as pH, temperature, aeration, and agitation can significantly influence biomass growth and secondary metabolite production.
Solution 1.1:
Systematically optimize fermentation parameters. While specific optimal conditions for this compound are not extensively published, typical ranges for Streptomyces species can be used as a starting point.[4] Employing statistical methods like Response Surface Methodology (RSM) can efficiently identify the optimal combination of these factors.[5]
Table 1: General Fermentation Parameters for Streptomyces sp.
| Parameter | Typical Range | Recommended Starting Point for PLM-C |
| Temperature | 25-37 °C | 28-30 °C |
| pH | 6.0-8.0 | 6.5-7.2 |
| Agitation | 150-250 rpm | 200 rpm |
| Aeration | - | Ensure adequate dissolved oxygen |
Possible Cause 1.2: Inefficient Regulatory Gene Expression.
The phoslactomycin biosynthetic gene cluster contains regulatory genes that control its expression.[1] Insufficient activation of these genes can lead to low product titers.
Solution 1.2:
Overexpression of positive regulators can enhance the transcription of the biosynthetic genes. In Streptomyces platensis SAM-0654, pnR1 and pnR2 have been identified as positive regulators of phoslactomycin biosynthesis.[1] Overexpressing these genes, particularly pnR2 which also governs the transcription of pnR1, is a promising strategy to boost overall phoslactomycin production.[1]
Problem 2: High yield of Phoslactomycin B, but low conversion to this compound.
Possible Cause 2.1: Inefficient post-PKS modification.
This compound is a derivative of Phoslactomycin B, formed through a series of post-polyketide synthase (PKS) modifications. The enzymes responsible for these conversions may be a bottleneck in the biosynthetic pathway.
Solution 2.1:
Characterize and engineer the post-PKS tailoring enzymes. The conversion of Phoslactomycin B to other analogs involves hydroxylation and subsequent esterification.[2] Identifying the specific enzymes responsible for the modifications leading to this compound and overexpressing them could enhance its specific production.
Problem 3: Accumulation of undesired Phoslactomycin analogs.
Possible Cause 3.1: Competing biosynthetic pathways.
The enzymatic machinery in the host strain may convert Phoslactomycin B into a variety of other phoslactomycin analogs, thereby reducing the flux towards this compound.
Solution 3.1:
Employ genetic engineering to block competing pathways. A notable example is the inactivation of the plmS2 gene in Streptomyces sp. HK-803, which encodes a cytochrome P450 monooxygenase.[2] This enzyme hydroxylates the cyclohexanecarboxylic acid side chain of Phoslactomycin B, leading to the formation of other PLM analogs.[2] Deleting or inactivating plmS2 has been shown to result in the selective accumulation of Phoslactomycin B at a 6-fold higher titer than the total phoslactomycins in the wild-type strain.[2] This strategy creates a higher concentration of the immediate precursor for other phoslactomycins, which can then be a target for specific enzymatic or chemical conversion to this compound.
Experimental Protocols
Protocol 1: Fermentation of Streptomyces for Phoslactomycin Production
This protocol is a general guideline and should be optimized for the specific Streptomyces strain being used.
-
Seed Culture Preparation:
-
Inoculate a suitable seed medium (e.g., GSS liquid medium: 10 g/L soluble starch, 20 g/L glucose, 25 g/L soybean meal, 1 g/L beef extract, 4 g/L yeast extract, 2 g/L NaCl, 0.25 g/L K₂HPO₄, 2 g/L CaCO₃, pH 7.2) with a fresh spore suspension or mycelial stock of the Streptomyces strain.[5]
-
Incubate at 28°C with shaking at 150 rpm for 30 hours.[5]
-
-
Production Culture:
-
Extraction and Analysis:
-
Harvest the fermentation broth and extract the phoslactomycins using an appropriate organic solvent (e.g., ethyl acetate).
-
Analyze the extract using High-Performance Liquid Chromatography (HPLC) for the quantification of this compound.
-
Protocol 2: Quantification of this compound by HPLC
This is a general HPLC method that should be optimized for the specific analytical setup.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Phenomenex® Gemini C18, 150 x 4.60 mm, 5 µm).[6]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for separating secondary metabolites. A starting point could be a linear gradient from 10% to 90% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of a purified this compound standard.
-
Injection Volume: 20 µL.[6]
-
-
Quantification:
-
Prepare a standard curve using a purified and quantified this compound reference standard.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: Workflow for improving this compound yield.
Caption: Troubleshooting decision tree for low yield.
References
- 1. Identification of phoslactomycin biosynthetic gene clusters from Streptomyces platensis SAM-0654 and characterization of PnR1 and PnR2 as positive transcriptional regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement and selective production of phoslactomycin B, a protein phosphatase IIa inhibitor, through identification and engineering of the corresponding biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Streptomycetes as platform for biotechnological production processes of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
Storage and handling recommendations for Phoslactomycin C
Frequently Asked Questions (FAQs) & Troubleshooting
1. How should I store Phoslactomycin C upon receipt?
Upon receipt, solid this compound should be stored in a tightly sealed vial at -20°C.[1][2] To prevent the introduction of moisture, which can degrade the compound, allow the vial to equilibrate to room temperature before opening. For long-term storage, maintaining a desiccated environment is recommended.
2. What is the best way to prepare a stock solution of this compound?
It is recommended to dissolve this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[3] For biological experiments, ensure the final concentration of the organic solvent is compatible with your assay and does not introduce toxicity.
3. How should I store stock solutions of this compound?
Stock solutions should be aliquoted into small, single-use volumes in tightly sealed glass vials and stored at -20°C.[1][2] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.
4. How stable is this compound in solution?
While specific stability data for this compound is unavailable, a study on Phoslactomycin B provides some insight. Phoslactomycin B exhibits pH-dependent stability, with the greatest stability observed at a pH of 6.63.[4] It undergoes decomposition under both acidic and basic conditions.[4] It is advisable to prepare fresh solutions for each experiment or to use aliquots that have been stored for no longer than a few weeks at -20°C.
5. I am seeing unexpected or inconsistent results in my experiments. What could be the issue?
Inconsistent results could be due to several factors related to the handling of this compound:
-
Compound Degradation: As mentioned, Phoslactomycins can be sensitive to pH and repeated freeze-thaw cycles.[4] Ensure you are using freshly prepared solutions or properly stored aliquots.
-
Improper Solubilization: If the compound is not fully dissolved, the actual concentration in your experiment will be lower than intended. Ensure complete dissolution before use.
-
Interaction with Plastics: When working with organic solutions of lipids, it is advisable to use glass or polypropylene labware to avoid leaching of plasticizers.[1][2]
6. What are the general safety precautions for handling this compound?
As with any bioactive compound, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area.
Quantitative Data Summary
The following table summarizes stability data for Phoslactomycin B, which may serve as a proxy for this compound.
| Parameter | Recommended Condition | Notes |
| Storage Temperature (Solid) | -20°C | Protect from moisture. |
| Storage Temperature (Solution) | -20°C | Aliquot to avoid freeze-thaw cycles. |
| Recommended Solvents | DMSO, Ethanol | Ensure solvent compatibility with downstream applications. |
| Optimal pH in Solution | ~6.6 | Based on stability studies of Phoslactomycin B.[4] |
Experimental Workflow
The following diagram outlines a general workflow for the proper storage and handling of this compound in a research setting.
Caption: Workflow for this compound Storage and Handling.
References
Technical Support Center: Phoslactomycin C HPLC Analysis
Welcome to the technical support center for the HPLC analysis of Phoslactomycin C. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during the HPLC analysis of this compound.
Q1: Why am I seeing no peak or a very small peak for this compound?
A1: Low or no signal can be attributed to several factors.[1] A systematic check of your sample and instrument is recommended.
-
Sample Degradation: this compound is susceptible to degradation, particularly under acidic or basic conditions. A stability study of the related compound, Phoslactomycin B, showed it is most stable at pH 6.63 and undergoes acid and base-catalyzed decomposition. Ensure your sample is handled and stored appropriately, and that the pH of your sample solvent is near neutral.
-
Improper Sample Preparation: The concentration of this compound in your sample may be too low. Consider concentrating your sample or adjusting the extraction procedure. Also, ensure the sample is fully dissolved in a solvent compatible with the mobile phase.
-
Injection Issues: There might be a problem with the autosampler or manual injector. Check for blockages in the injection port or sample loop. Ensure the correct injection volume is being used.
Q2: My this compound peak is tailing or fronting. What could be the cause?
A2: Peak asymmetry, such as tailing or fronting, can compromise quantification.[2][3]
-
Peak Tailing:
-
Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
-
Secondary Interactions: this compound has polar functional groups that can interact with residual silanols on the silica-based C18 column. Adding a small amount of a competing base, like triethylamine, to the mobile phase or using a base-deactivated column can help.
-
Column Degradation: The column may be nearing the end of its lifespan. Try flushing the column or replacing it.
-
-
Peak Fronting:
-
Sample Overload: Similar to tailing, injecting a highly concentrated sample can cause fronting.[3]
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak fronting. Whenever possible, dissolve the sample in the initial mobile phase.[4]
-
Q3: The retention time for my this compound peak is shifting between injections. Why is this happening?
A3: Inconsistent retention times are a common issue in HPLC and can point to problems with the mobile phase, pump, or column.[1]
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run. Inaccurate composition can lead to shifts in retention time. The mobile phase should be thoroughly degassed to prevent air bubbles from interfering with the pump.
-
Pump Malfunction: Leaks in the pump or check valves can cause inconsistent flow rates, leading to retention time variability.[1]
-
Column Equilibration: The column must be properly equilibrated with the mobile phase before starting the analysis. Insufficient equilibration time can cause retention time drift.[5]
-
Temperature Fluctuations: Changes in the column temperature can affect retention times. Using a column oven is recommended to maintain a stable temperature.
Q4: I am observing a noisy or drifting baseline in my chromatogram. What should I do?
A4: A noisy or drifting baseline can interfere with the detection and integration of the this compound peak.[2]
-
Contaminated Mobile Phase: Impurities in the solvents or buffer components can cause baseline noise. Use high-purity HPLC-grade solvents and reagents.
-
Air Bubbles: Air bubbles in the pump or detector can lead to a noisy baseline. Ensure the mobile phase is properly degassed.
-
Detector Issues: A failing lamp or a contaminated flow cell in the detector can cause baseline drift.
-
Leaks: Leaks in the system can cause pressure fluctuations, resulting in a noisy baseline.[2]
Experimental Protocols
Below is a suggested starting protocol for the HPLC analysis of this compound. This protocol is based on methods used for related compounds and should be optimized and validated for your specific application.
HPLC System and Conditions:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a low percentage of B, increase to a high percentage over 15-20 minutes, then return to initial conditions and equilibrate. A starting point could be 10% B to 90% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Diode Array Detector (DAD) or UV detector set at approximately 236 nm. |
Sample Preparation:
-
Accurately weigh a known amount of the this compound standard or sample.
-
Dissolve the material in a suitable solvent, such as a mixture of water and acetonitrile, to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Quantitative Data
The following tables provide an example of the type of quantitative data that would be generated during the validation of an HPLC method for this compound. Please note that the values presented here are for illustrative purposes and are based on typical performance characteristics of a validated HPLC method. Specific values for this compound analysis would need to be determined experimentally.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Example Result |
| Tailing Factor (T) | T ≤ 2 | 1.2 |
| Theoretical Plates (N) | N > 2000 | 8500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 1.0% | 0.5% |
Table 2: Method Validation Parameters
| Parameter | Specification | Example Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.3 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision (RSD) | ≤ 2.0% | 1.1% |
Visualizations
Diagram 1: General HPLC Troubleshooting Workflow
References
Phoslactomycin C off-target effects and mitigation
This guide provides researchers, scientists, and drug development professionals with technical support for using Phoslactomycin C (PLM-C). It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues related to potential off-target effects and experimental validation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound belongs to the phoslactomycin (PLM) family of natural products, which are known inhibitors of the serine/threonine protein phosphatase 2A (PP2A). PP2A is a crucial tumor suppressor that regulates numerous cellular processes, including signal transduction, cell proliferation, and apoptosis, by dephosphorylating key protein substrates. Phoslactomycin A (PLM-A), a close analog, has been shown to bind directly to the catalytic subunit of PP2A (PP2Ac) at the Cys-269 residue, suggesting a specific mode of action for this class of inhibitors.
Q2: How selective is this compound for PP2A?
The selectivity profile for this compound specifically is not extensively published. However, studies on related phoslactomycins provide some insight. For instance, Phoslactomycin F was shown to inhibit PP2A with a higher potency (IC50 4.7 µM) than it does Protein Phosphatase 1 (PP1), indicating a degree of selectivity. Generally, phoslactomycins are considered weaker but selective inhibitors of PP2A compared to other compounds like Fostriecin. It is crucial for researchers to empirically determine the selectivity of their specific batch of PLM-C against a panel of phosphatases.
Q3: What are the known or potential off-targets of this compound?
While a comprehensive off-target profile for PLM-C is not available, researchers should be aware of two key possibilities:
-
Other Protein Phosphatases: Due to structural similarities in the active sites of serine/threonine phosphatases, cross-reactivity with other family members like PP1, PP4, and PP5 is possible.
-
Cathepsin B: Dephosphorylated derivatives of phoslactomycins, known as lactomycins, have been identified as inhibitors of Cathepsin B, a lysosomal cysteine protease. It is conceivable that PLM-C could be metabolized in cells to a form that inhibits Cathepsin B, or possess some intrinsic activity against it.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Unexpected Phenotype - Changes in Cell Morphology and Actin Cytoskeleton
Symptom: After treating cells with this compound, you observe significant changes in cell morphology, such as cell rounding, detachment, or a disruption of the actin stress fibers.
Possible Cause: This is a known effect of phoslactomycins. Treatment of NIH/3T3 cells with Phoslactomycin F (10 µM) was shown to induce reversible actin filament depolymerization. This effect is believed to be an indirect consequence of PP2A inhibition, as the inhibitor had no direct effect on purified actin polymerization in vitro. PP2A is a key regulator of signaling pathways that control the organization and dynamics of the actin cytoskeleton.
Mitigation & Validation Steps:
-
Confirm On-Target Effect: Verify that the observed phenotype is due to PP2A inhibition. Use a structurally unrelated PP2A inhibitor (e.g., Okadaic acid at low nM concentrations) to see if it phenocopies the effect.
-
siRNA/shRNA Knockdown: Use RNA interference to knock down the catalytic subunit of PP2A (PPP2CA). If the phenotype is similar to that of PLM-C treatment, it strongly suggests an on-target effect.
-
Rescue Experiment: If you have a specific substrate of PP2A that you hypothesize is responsible for the cytoskeletal changes, try overexpressing a phosphomimetic (constitutively active) or non-phosphorylatable mutant of that substrate to see if it prevents or reverses the PLM-C-induced phenotype.
Issue 2: No Observable Effect on the Target Pathway
Symptom: You are treating cells with this compound to inhibit PP2A, but you do not see an increase in the phosphorylation of your target protein, which is a known PP2A substrate.
Possible Causes & Solutions:
-
Insufficient Inhibitor Concentration: Phoslactomycins are generally weaker inhibitors than other compounds.
-
Solution: Perform a dose-response experiment. Titrate this compound over a wide concentration range (e.g., 100 nM to 50 µM) to determine the optimal effective concentration for your cell type and experimental conditions.
-
-
Poor Cell Permeability: The compound may not be efficiently entering your specific cell type.
-
Solution: Confirm target engagement directly in intact cells using a method like the Cellular Thermal Shift Assay (CETSA). A successful CETSA experiment will show a shift in the thermal stability of PP2A in the presence of PLM-C, proving that the drug is binding to its target inside the cell.
-
-
Rapid Drug Efflux or Metabolism: The compound may be actively transported out of the cell or rapidly metabolized into an inactive form.
-
Solution: Reduce the incubation time and/or use inhibitors of common drug efflux pumps (e.g., Verapamil for P-glycoprotein) to see if the effect can be restored.
-
-
Dominant Activity of Other Phosphatases: Another phosphatase may be compensating for the inhibition of PP2A and dephosphorylating your protein of interest.
-
Solution: Combine PLM-C with inhibitors of other phosphatases to unmask the role of PP2A. This requires careful planning and controls.
-
Data Presentation: Inhibitor Specificity
Quantitative selectivity data for this compound is limited in the literature. The tables below provide examples based on published data for a related phoslactomycin (PLM-F) and a potential off-target (Cathepsin B, inhibited by lactomycins). Researchers should generate similar data for their specific compound and experimental system.
Table 1: Example Inhibitory Activity of Phoslactomycin F (Data derived from studies on a related phoslactomycin and should be used for illustrative purposes only)
| Target Phosphatase | IC50 (µM) | Selectivity (vs. PP2A) |
| Protein Phosphatase 2A (PP2A) | 4.7 | 1x |
| Protein Phosphatase 1 (PP1) | > 47 (approx. 10x less potent) | ~0.1x |
Table 2: Potential Off-Target Activity of Phoslactomycin Metabolites (Lactomycins) (Data for dephosphorylated derivatives of phoslactomycins)
| Off-Target | Compound | IC50 (µM) |
| Cathepsin B | Lactomycin A | 4.5 |
| Cathepsin B | Lactomycin B | 0.8 |
| Cathepsin B | Lactomycin C | 1.6 |
Experimental Protocols
Protocol 1: Validating On-Target Engagement using Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that a compound binds to its intended target in a physiological context (i.e., within intact cells). The principle is that ligand binding typically stabilizes a protein, increasing its melting temperature.
Workflow:
-
Cell Treatment: Treat your cell line of interest with either vehicle (e.g., DMSO) or a range of this compound concentrations for a specified time (e.g., 1 hour).
-
Heating: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3-5 minutes using a thermocycler. Include an unheated control.
-
Cell Lysis: Lyse the cells to release soluble proteins. This can be done by freeze-thaw cycles or by adding a lysis buffer with protease inhibitors.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured protein. Analyze the amount of soluble PP2A catalytic subunit (PP2Ac) at each temperature point by Western Blot.
-
Analysis: Plot the amount of soluble PP2Ac as a function of temperature for both vehicle- and PLM-C-treated samples. A shift in the melting curve to a higher temperature in the PLM-C-treated samples confirms target engagement.
Technical Support Center: Enhancing the Selectivity of Phoslactomycin C
Welcome to the technical support center for Phoslactomycin C (PLM-C). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at enhancing the selectivity of PLM-C as a protein phosphatase 2A (PP2A) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is enhancing its selectivity important?
This compound is a member of the phoslactomycin (PLM) family, a group of natural products produced by several Streptomyces species. PLMs are known as potent inhibitors of protein serine/threonine phosphatase 2A (PP2A). PP2A is a crucial tumor suppressor and regulator of many cellular signaling pathways. Enhancing the selectivity of PLM-C for PP2A over other phosphatases (like PP1, PP2B, and PP2C) is critical for reducing off-target effects and developing it as a more precise therapeutic agent or research tool.
Q2: What is the primary mechanism of action for Phoslactomycin's inhibition of PP2A?
Phoslactomycins, including Phoslactomycin A (PLM-A), have been shown to bind directly to the catalytic subunit of PP2A (PP2Ac).[1] Specifically, PLM-A has been identified to target the Cysteine-269 residue of PP2Ac.[1] This interaction is believed to be a key factor in its potent and selective inhibition of PP2A.[1] While the exact binding mode of PLM-C has not been as extensively detailed, it is presumed to follow a similar mechanism due to structural homology.
Q3: What are the main strategies to enhance the selectivity of this compound?
The two primary strategies are:
-
Genetic Engineering of the Biosynthetic Pathway: The phoslactomycin biosynthetic gene cluster contains genes for "tailoring enzymes" (e.g., hydroxylases, esterases) that modify the core polyketide structure.[2][3] By inactivating these enzymes, it is possible to produce specific PLM analogs that may have improved selectivity. For example, inactivation of the plmS2 gene, which encodes a cytochrome P450 monooxygenase, leads to the selective production of Phoslactomycin B.[2][3]
-
Chemical Synthesis and Modification: Total synthesis of phoslactomycin analogs allows for the creation of novel derivatives with modified functional groups. Structure-activity relationship (SAR) studies on related compounds suggest that modifications to the lactone ring and the (Z,Z,E)-triene portion of the molecule can significantly impact potency and selectivity.[4]
Q4: How do I choose which tailoring enzyme to target for gene inactivation?
The choice depends on the desired structural modification. The PLM biosynthetic gene cluster often contains several cytochrome P450s and other modifying enzymes.[3][5] For instance, PnT3 has been implicated in dual-site oxidation, while PnT7 catalyzes hydroxylation at C-18.[3] To enhance selectivity, a logical starting point is to inactivate enzymes responsible for hydroxylations or esterifications that are not present in the most selective known analogs, or to prevent modifications that might increase binding affinity for off-target phosphatases.
Troubleshooting Guides
Problem 1: Low yield of the desired this compound analog after genetic modification of Streptomyces.
-
Possible Cause 1: Instability of the mutant strain.
-
Solution: Ensure proper sterile techniques and use fresh cultures for inoculation. Sub-culture the mutant strain multiple times on selective media to ensure genetic homogeneity.
-
-
Possible Cause 2: Suboptimal fermentation conditions.
-
Solution: Optimize culture media components, pH, temperature, and aeration. Refer to literature for known production media for phoslactomycins and systematically vary one parameter at a time.
-
-
Possible Cause 3: Polar effects from gene knockout.
-
Solution: If the gene was knocked out by inserting a resistance cassette, it might affect the expression of downstream genes. Use a method to create an "in-frame" deletion that removes the target gene without disrupting the rest of the operon. This can be achieved using systems that allow for the subsequent removal of the selection marker.
-
Problem 2: The modified Phoslactomycin analog does not show improved selectivity in the PP2A inhibition assay.
-
Possible Cause 1: The modification did not favorably alter the binding interaction.
-
Solution: This is a common outcome in drug discovery. The result, though negative, provides valuable SAR data. Consider targeting a different tailoring enzyme or exploring synthetic modifications at other positions on the molecule.
-
-
Possible Cause 2: Inaccurate IC50 determination.
-
Solution: Verify the concentrations of your inhibitor and the phosphatase enzymes. Ensure the assay is running in the linear range. Run a known selective PP2A inhibitor, like Okadaic Acid, as a positive control. Repeat the assay with a fresh dilution series of your compound.
-
-
Possible Cause 3: Issues with the purity of the isolated analog.
-
Solution: Contamination with other PLM analogs can confound the results. Purify the compound to >95% purity using semi-preparative HPLC and confirm its identity and purity via LC-MS and NMR.
-
Problem 3: Difficulty in performing gene knockout in the Streptomyces host.
-
Possible Cause 1: Low efficiency of DNA transfer into Streptomyces.
-
Solution: Streptomyces conjugation efficiency can be strain-dependent. Optimize the donor-to-recipient ratio and the heat shock step. Ensure the E. coli donor strain (e.g., ET12567/pUZ8002) is methylation-deficient to avoid restriction by the Streptomyces host.
-
-
Possible Cause 2: No double-crossover events are obtained.
-
Solution: This can be a significant bottleneck. Increase the number of exconjugants screened. Implement a counter-selection strategy if available for your vector system. Ensure the homologous arms in your knockout construct are sufficiently long (typically >1 kb).
-
-
Possible Cause 3: PCR product for recombineering is not working.
-
Solution: Use high-quality, purified PCR product for electroporation. The amount of DNA is crucial; too little or too much can reduce efficiency. Ensure the electrocompetent cells are of high quality and have been kept cold throughout their preparation.
-
Data Presentation
| Compound Class | Target Phosphatase | IC50 Value | Reference |
| Phoslactomycins | Protein Phosphatase 2A (PP2A) | 4.7 µM | |
| Phoslactomycins | Protein Phosphatase 1 (PP1) | > 4.7 µM (Higher than PP2A) |
Note: This data represents the general activity of the phoslactomycin class. Researchers should perform their own panel assays to determine the specific selectivity profile of this compound and its modified analogs.
Experimental Protocols
Protocol 1: In Vitro Protein Phosphatase 2A (PP2A) Inhibition Assay
This protocol describes a colorimetric assay to determine the IC50 value of a compound against PP2A using a recombinant enzyme and a synthetic substrate.
Materials:
-
Recombinant human PP2A catalytic subunit (rhPP2Ac)
-
Assay Buffer (e.g., 20 mM Imidazole-HCl, 2 mM EDTA, 2 mM EGTA, pH 7.0)
-
p-Nitrophenylphosphate (pNPP) substrate
-
Test compound (e.g., purified this compound analog) dissolved in DMSO
-
96-well microplate
-
Microplate reader (405 nm)
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of pNPP in the assay buffer. The final concentration in the well should be in the range of 10-20 mM.
-
Prepare a working solution of rhPP2Ac in the assay buffer. The final concentration should be determined empirically to ensure the reaction is in the linear range (e.g., 0.5-1.0 unit/well).
-
Prepare a serial dilution of the test compound in assay buffer. Ensure the final DMSO concentration in all wells is constant and low (<1%).
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of assay buffer (for blank) or 50 µL of the diluted test compound to the appropriate wells.
-
Add 100 µL of the pNPP substrate solution to all wells.
-
To initiate the reaction, add 100 µL of the rhPP2Ac enzyme solution to all wells except the blank.
-
-
Incubation and Measurement:
-
Seal the plate, mix gently, and incubate for 30-60 minutes at 30°C.
-
Measure the absorbance at 405 nm. The yellow color produced is proportional to the amount of p-nitrophenol released, indicating enzyme activity.
-
-
Data Analysis:
-
Subtract the blank absorbance from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Gene Inactivation in Streptomyces via PCR Targeting
This protocol outlines a general workflow for deleting a tailoring enzyme gene (e.g., plmS2) from the Phoslactomycin biosynthetic gene cluster using a PCR-targeting approach.
Workflow Overview: This method involves replacing the target gene on a cosmid carrying the PLM gene cluster in E. coli with a PCR-amplified antibiotic resistance cassette. The modified cosmid is then transferred into the Streptomyces host via conjugation, and double-crossover mutants are selected.
Procedure:
-
Step 1: PCR Amplification of the Disruption Cassette
-
Design primers to amplify a resistance cassette (e.g., apramycin resistance, apr) flanked by FLP recognition target (FRT) sites from a template plasmid (e.g., pIJ773).
-
The primers must have 39-nucleotide extensions at their 5' ends that are homologous to the regions immediately upstream and downstream of the target gene (plmS2) in the Streptomyces genome.
-
Perform PCR and purify the linear DNA fragment.
-
-
Step 2: Electroporation into E. coli Containing the Target Cosmid and Recombineering Plasmid
-
Transform E. coli BW25141 containing the target cosmid with the temperature-sensitive pIJ790 plasmid, which carries the λ-Red recombination genes.
-
Prepare electrocompetent cells from this strain after inducing the λ-Red system with L-arabinose.
-
Electroporate the purified PCR product from Step 1 into the competent cells.
-
Select for transformants on LB agar containing the appropriate antibiotics (for the cosmid and the disruption cassette) at 37°C (to cure the pIJ790 plasmid).
-
-
Step 3: Verification of the Modified Cosmid
-
Isolate cosmid DNA from the resulting E. coli colonies.
-
Verify the correct gene replacement by restriction digest analysis and PCR using primers flanking the target gene region.
-
-
Step 4: Intergeneric Conjugation into Streptomyces
-
Transform the verified, modified cosmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).
-
Mix the E. coli donor strain with Streptomyces spores and plate them on a suitable medium (e.g., MS agar).
-
After incubation, overlay the plates with antibiotics to select for Streptomyces exconjugants that have received the cosmid.
-
-
Step 5: Selection for Double-Crossover Mutants
-
Propagate the exconjugants on non-selective media to allow for the loss of the non-integrating cosmid and to facilitate the second crossover event.
-
Screen the resulting colonies for the desired phenotype (e.g., apramycin resistant, kanamycin sensitive if the cosmid backbone has a kanamycin resistance marker).
-
Confirm the gene deletion in the Streptomyces chromosome by PCR analysis of genomic DNA.
-
Mandatory Visualizations
Caption: PP2A signaling pathways inhibited by this compound.
Caption: Experimental workflow for Streptomyces gene inactivation.
References
- 1. Purification and characterization of actinomycins from Streptomyces strain M7 active against methicillin resistant Staphylococcus aureus and vancomycin resistant Enterococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. strepdb.streptomyces.org.uk [strepdb.streptomyces.org.uk]
- 3. Enhancement and selective production of phoslactomycin B, a protein phosphatase IIa inhibitor, through identification and engineering of the corresponding biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of phoslactomycin biosynthetic gene clusters from Streptomyces platensis SAM-0654 and characterization of PnR1 and PnR2 as positive transcriptional regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for gene knockout – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
Validation & Comparative
A Comparative Guide to Phoslactomycin C and Other Key PP2A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Phoslactomycin C with other prominent Protein Phosphatase 2A (PP2A) inhibitors, including Fostriecin, Okadaic acid, and Cantharidin. The information presented is supported by experimental data to assist researchers in selecting the appropriate inhibitor for their specific experimental needs.
Introduction to PP2A and its Inhibition
Protein Phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase involved in a myriad of cellular processes, including signal transduction, cell cycle regulation, and apoptosis. Its dysregulation is implicated in various diseases, making it a significant target for therapeutic intervention. Small molecule inhibitors of PP2A are invaluable tools for dissecting its cellular functions and for potential drug development. This guide focuses on comparing this compound, a polyketide natural product, with other well-characterized PP2A inhibitors.
Mechanism of Action and Binding Sites
The primary mechanism of action for these inhibitors involves direct interaction with the catalytic subunit of PP2A (PP2Ac), leading to the suppression of its phosphatase activity.
This compound and Fostriecin share a similar covalent binding mechanism. Both have been shown to target a specific cysteine residue, Cys-269, on the PP2A catalytic subunit.[1][2] This interaction is thought to occur via a conjugate addition reaction, leading to potent and selective inhibition.[1][2]
Okadaic acid and Cantharidin , on the other hand, are non-covalent inhibitors. They bind to the catalytic subunit of PP2A, effectively blocking the active site and preventing substrate dephosphorylation.[3]
Quantitative Comparison of Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the potency and selectivity of enzyme inhibitors. The following table summarizes the reported IC50 values for this compound and its counterparts against various protein phosphatases.
| Inhibitor | PP1 (nM) | PP2A (nM) | PP4 (nM) | PP5 (nM) | Selectivity (PP1/PP2A) |
| This compound | Data not available | Weaker than Fostriecin[4] | Data not available | Data not available | Data not available |
| Fostriecin | 45,000 - 131,000[5][6] | 1.5 - 40[5][7] | 3[2] | 50,000 - 70,000[5] | >10,000 |
| Okadaic acid | 15 - 50[8] | 0.1 - 0.3[8] | 0.1[8] | 3.5[8] | ~100 |
| Cantharidin | 1,100 - 1,700[5][9] | 160 - 200[9][10] | 50[5] | 600[5] | ~10 |
Note: IC50 values can vary depending on the experimental conditions, such as the substrate and enzyme concentrations used in the assay.
Impact on Cellular Signaling Pathways
Inhibition of PP2A can have profound effects on various signaling pathways, leading to alterations in cell cycle progression, apoptosis, and other cellular responses.
Cell Cycle Regulation
PP2A plays a critical role in the G2/M checkpoint of the cell cycle. Inhibition of PP2A can lead to premature mitotic entry and subsequent cell cycle arrest.
-
This compound and Fostriecin have been shown to induce G2/M arrest.[11] Fostriecin, in particular, can override the mitotic entry checkpoint, forcing cells with unreplicated or damaged DNA into mitosis.[7]
-
Cantharidin also induces G2/M cell-cycle arrest, which is associated with the downregulation of cyclin-dependent kinase 1 (CDK1) and upregulation of p21.[12]
PP2A Inhibition and G2/M Cell Cycle Arrest
Apoptosis Induction
By disrupting the balance of phosphorylation, PP2A inhibitors can trigger programmed cell death.
-
Fostriecin is known to induce apoptosis following premature entry into mitosis.[11]
-
Cantharidin induces apoptosis through both extrinsic and intrinsic pathways, involving the activation of caspases-8 and -9.[12] This effect is mediated in part by the activation of the JNK signaling pathway.[12]
-
Okadaic acid has been shown to induce apoptosis, and its effects can be partially attenuated by silencing of MST kinases in the Hippo pathway.
Signaling Pathways to Apoptosis
Wnt/β-catenin Signaling
PP2A is a negative regulator of the Wnt/β-catenin pathway. Inhibition of PP2A leads to the hyperphosphorylation and subsequent degradation of β-catenin, thereby suppressing Wnt signaling. This has been demonstrated for Cantharidin and Okadaic acid in pancreatic cancer cells.[9]
Experimental Protocols
Protein Phosphatase Activity Assay (Colorimetric)
This protocol is a general method for measuring phosphatase activity using the chromogenic substrate p-nitrophenyl phosphate (pNPP).
Materials:
-
Purified protein phosphatase (e.g., PP2A)
-
PP2A inhibitor (this compound, Fostriecin, Okadaic acid, or Cantharidin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.1 mM CaCl2, 1 mM MnCl2, 0.5 mg/mL BSA)
-
p-Nitrophenyl phosphate (pNPP) solution (10 mM in Assay Buffer)
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the PP2A inhibitor in the Assay Buffer.
-
In a 96-well plate, add 20 µL of the diluted inhibitor or vehicle control.
-
Add 20 µL of the purified protein phosphatase solution to each well and incubate for 10 minutes at 30°C to allow for inhibitor binding.
-
Initiate the reaction by adding 20 µL of the 10 mM pNPP solution to each well.
-
Incubate the plate at 30°C for 10-30 minutes.
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
PP2A Activity Assay Workflow
Western Blot Analysis of Phosphorylated Proteins
This protocol outlines the steps to detect changes in protein phosphorylation in cells treated with PP2A inhibitors.
Materials:
-
Cell culture reagents
-
PP2A inhibitor of choice
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific to the phosphorylated protein of interest and total protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with the PP2A inhibitor for the specified time and concentration.
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (optional) and re-probe with an antibody against the total protein as a loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of cells treated with PP2A inhibitors using propidium iodide (PI) staining.
Materials:
-
Cell culture reagents
-
PP2A inhibitor of choice
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the PP2A inhibitor for the desired duration.
-
Harvest the cells (including floating cells) and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Fostriecin sodium salt | Protein Ser/Thr Phosphatases | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Fostriecin, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor drug fostriecin inhibits the mitotic entry checkpoint and protein phosphatases 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cantharidin, another natural toxin that inhibits the activity of serine/threonine protein phosphatases types 1 and 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Phoslactomycin C and Okadaic Acid as Protein Phosphatase Inhibitors
For Immediate Release
[City, State] – [Date] – In the landscape of cell signaling research and drug development, the precise modulation of protein phosphorylation is paramount. Serine/threonine phosphatases, particularly Protein Phosphatase 2A (PP2A), are critical regulators of these pathways, and their inhibition offers a powerful tool for scientific investigation. This guide provides a detailed comparison of two prominent protein phosphatase inhibitors: Phoslactomycin C and Okadaic Acid, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective efficacies, mechanisms of action, and experimental considerations.
Executive Summary
Okadaic Acid is a well-characterized and highly potent inhibitor of Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1). Its high affinity and extensive documentation make it a benchmark compound in phosphatase research. Phoslactomycins, a family of natural products including this compound, are also recognized as selective inhibitors of PP2A. While specific quantitative data for this compound is limited in publicly available literature, the phoslactomycin family is generally considered to be less potent than Okadaic Acid but offers a different chemical scaffold for potential therapeutic development.
Data Presentation: Quantitative Comparison
| Inhibitor | Target Phosphatase | IC50 Value | Source |
| Phoslactomycins | Protein Phosphatase 2A (PP2A) | 4.7 µM | [1] |
| Protein Phosphatase 1 (PP1) | Higher than PP2A | [1] | |
| Okadaic Acid | Protein Phosphatase 2A (PP2A) | ~0.2 nM | |
| Protein Phosphatase 1 (PP1) | ~19 nM |
Mechanism of Action
Okadaic Acid is a potent marine toxin that acts as a non-covalent inhibitor of the catalytic subunits of PP1 and PP2A.[2] Its mechanism involves binding to the catalytic site, thereby preventing the dephosphorylation of substrate proteins. This leads to a state of hyperphosphorylation within the cell, triggering various cellular responses, including apoptosis and cell cycle arrest.[3]
Phoslactomycins , including Phoslactomycin A (PLMA), have been shown to be selective inhibitors of PP2A.[4] PLMA has been demonstrated to directly bind to the Cys-269 residue of the PP2A catalytic subunit (PP2Ac), contributing to its potent inhibitory activity.[4][5] This covalent interaction distinguishes its mechanism from the non-covalent inhibition of Okadaic Acid.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison of this compound and Okadaic Acid. Researchers should optimize these protocols for their specific experimental conditions.
Protein Phosphatase Activity Assay (Colorimetric using pNPP)
This assay measures the activity of protein phosphatases by detecting the release of phosphate from a synthetic substrate, p-nitrophenylphosphate (pNPP).
Materials:
-
Cell or tissue lysate containing phosphatases
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenylphosphate (pNPP) substrate solution (e.g., 10 mM in assay buffer)
-
This compound or Okadaic Acid stock solutions (in DMSO or appropriate solvent)
-
Stop Solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Lysate Preparation: Prepare cell or tissue lysates using a suitable lysis buffer on ice. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method such as the BCA assay.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Cell lysate (normalized for protein concentration)
-
Assay buffer
-
Serial dilutions of this compound, Okadaic Acid, or vehicle control.
-
-
Initiate Reaction: Add the pNPP substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes).
-
Stop Reaction: Stop the reaction by adding the Stop Solution to each well. The addition of a strong base will also induce a color change in the product.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of phosphatase inhibition for each inhibitor concentration and determine the IC50 value by plotting the data on a semi-logarithmic graph.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitors on cell viability by measuring the metabolic activity of the cells.
Materials:
-
Cultured cells
-
Complete cell culture medium
-
This compound or Okadaic Acid stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, Okadaic Acid, or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the viability of the control-treated cells and determine the IC50 value for cytotoxicity.
Conclusion
Both Okadaic Acid and this compound are valuable tools for studying protein phosphatase-mediated signaling pathways. Okadaic Acid stands out for its high potency and well-defined inhibitory profile against PP1 and PP2A. While specific data for this compound is scarce, the phoslactomycin family represents a class of selective PP2A inhibitors with a distinct mechanism of action. The choice between these inhibitors will depend on the specific research question, the required potency, and the cellular context of the experiment. Further research into the specific activity of this compound is warranted to fully elucidate its potential as a research tool and therapeutic lead.
References
- 1. Protein phosphatase 2A inhibitors, phoslactomycins. Effects on the cytoskeleton in NIH/3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Discovering a New Okadaic Acid Derivative, a Potent HIV Latency Reversing Agent from Prorocentrum lima PL11: Isolation, Structural Modification, and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
Comparative Guide to the Structure-Activity Relationship of Phoslactomycin Analogs as Protein Phosphatase 2A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Phoslactomycin (PLM) analogs, focusing on their structure-activity relationship (SAR) as inhibitors of Protein Phosphatase 2A (PP2A). Phoslactomycins are a class of natural products known for their potential as antifungal, antibacterial, and antitumor agents. Their primary mechanism of action is the inhibition of PP2A, a crucial serine/threonine phosphatase involved in various cellular processes. Understanding the SAR of PLM analogs is vital for the rational design of more potent and selective PP2A inhibitors for therapeutic applications.
Quantitative Analysis of PP2A Inhibition
The available data indicates that Phoslactomycin F has an IC50 value of 4.7 µM against PP2A. It has also been established that Phoslactomycins are generally considered weaker inhibitors of PP2A compared to other natural products like fostriecin and cytostatin. Phoslactomycin A (PLMA) has been shown to be a potent inhibitor that acts by directly binding to the cysteine-269 residue of the PP2A catalytic subunit.
To facilitate future research and provide a clear benchmark, the following table illustrates the ideal format for presenting comparative quantitative data on the PP2A inhibitory activity of Phoslactomycin analogs.
| Phoslactomycin Analog | Substituent on Cyclohexane Ring | PP2A Inhibition IC50 (µM) | Reference |
| Phoslactomycin A | -OH | Data not available | |
| Phoslactomycin B | =O | Data not available | |
| Phoslactomycin C | -H | Data not available | |
| Phoslactomycin D | -OAc | Data not available | |
| Phoslactomycin E | Epoxide | Data not available | |
| Phoslactomycin F | -Cl | 4.7 | |
| Phoslactomycin H | Data not available | Data not available | |
| Phoslactomycin I | Data not available | Data not available |
Researchers are encouraged to contribute to the completion of this dataset to advance the understanding of Phoslactomycin SAR.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are representative protocols for key experiments in the study of Phoslactomycin analogs.
In Vitro Protein Phosphatase 2A (PP2A) Inhibition Assay
This protocol is adapted from methods used for other PP2A inhibitors and is suitable for determining the IC50 values of Phoslactomycin analogs.
Materials:
-
Purified recombinant human PP2A catalytic subunit (PP2Ac)
-
Phoslactomycin analogs (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 0.5 mM DTT, 0.1 mM EDTA
-
[³²P]-labeled phosphorylase a (as substrate)
-
Trichloroacetic acid (TCA)
-
Scintillation counter and vials
Procedure:
-
Prepare serial dilutions of the Phoslactomycin analogs in the assay buffer.
-
In a microcentrifuge tube, combine the purified PP2Ac enzyme with the assay buffer.
-
Add the various concentrations of the Phoslactomycin analogs to the enzyme mixture and pre-incubate for 10 minutes at 30°C.
-
Initiate the phosphatase reaction by adding the [³²P]-labeled phosphorylase a substrate.
-
Incubate the reaction mixture at 30°C for 10-15 minutes.
-
Terminate the reaction by adding cold 20% TCA.
-
Centrifuge the tubes to pellet the precipitated protein.
-
Measure the amount of [³²P] released into the supernatant using a scintillation counter.
-
Calculate the percentage of inhibition for each analog concentration relative to a control without inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability (Cytotoxicity) Assay
This protocol describes a common method for assessing the cytotoxic effects of Phoslactomycin analogs on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HeLa, Jurkat)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phoslactomycin analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Phoslactomycin analogs and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value, the concentration of the analog that causes a 50% reduction in cell viability.
Visualizing Key Relationships and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Validating the Cellular Target of Phoslactomycin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Phoslactomycin C (PLC) with other well-established Protein Phosphatase 2A (PP2A) inhibitors. We present supporting experimental data and detailed methodologies to aid in the validation of PLC's cellular target and to benchmark its performance against alternative compounds.
Executive Summary
This compound belongs to a class of polyketide natural products that have been identified as inhibitors of the serine/threonine phosphatase, Protein Phosphatase 2A (PP2A).[1][2] PP2A is a crucial tumor suppressor and a key regulator in multiple cellular signaling pathways, making it an attractive target for therapeutic development. This guide outlines the key experimental approaches to validate the interaction between this compound and PP2A, and compares its inhibitory profile to that of other known PP2A inhibitors such as Fostriecin and Okadaic Acid.
Comparative Analysis of PP2A Inhibitors
The inhibitory potency of this compound and other compounds against PP2A and the related phosphatase PP1 is summarized below. This data highlights the selectivity profile of each inhibitor.
| Inhibitor | Target(s) | IC50 vs PP2A | IC50 vs PP1 | Selectivity (PP1/PP2A) | Reference(s) |
| Phoslactomycin-F | PP2A, PP1 | 4.7 µM | >100 µM (estimated) | >21 | [2] |
| Fostriecin | PP2A, PP1 | 3.2 nM | 131 µM | ~40,938 | [3] |
| Okadaic Acid | PP2A, PP1 | 0.1 - 0.3 nM | 15 - 50 nM | ~150 - 167 | [4] |
Note: The IC50 value for Phoslactomycin-F against PP1 was not precisely determined but was significantly higher than for PP2A. Phoslactomycins are generally considered weaker inhibitors of PP2A compared to Fostriecin and Okadaic Acid.[5]
Experimental Protocols for Target Validation
Validating the direct interaction between this compound and PP2A is a critical step. Below are detailed protocols for key experiments.
In Vitro Phosphatase Inhibition Assay
This assay determines the concentration of this compound required to inhibit PP2A activity by 50% (IC50).
Materials:
-
Purified recombinant PP2A enzyme
-
This compound (and other inhibitors for comparison)
-
Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM DTT, 0.1 mM EDTA)
-
Phosphopeptide substrate (e.g., p-nitrophenyl phosphate (pNPP) or a fluorescent substrate)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the diluted this compound, purified PP2A enzyme, and assay buffer to a final volume of 50 µL. Include wells with no inhibitor as a positive control and wells with no enzyme as a negative control.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of the phosphopeptide substrate to each well.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction (if necessary, depending on the substrate).
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Biotinylated Phoslactomycin Pulldown Assay
This assay confirms the direct binding of this compound to the PP2A catalytic subunit in a cellular context.[6]
Materials:
-
Biotinylated Phoslactomycin A (a close analog of PLC)
-
Cell lysate from cells of interest
-
Streptavidin-conjugated magnetic beads
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors)
-
Wash buffer (lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Antibodies against the PP2A catalytic subunit (PP2Ac)
-
Western blotting equipment and reagents
Protocol:
-
Incubate the cell lysate with biotinylated Phoslactomycin A for 2-4 hours at 4°C with gentle rotation. As a negative control, incubate a separate aliquot of lysate with biotin alone.
-
Add streptavidin-conjugated magnetic beads to the lysate and incubate for another 1 hour at 4°C.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with ice-cold wash buffer.
-
After the final wash, resuspend the beads in elution buffer and boil for 5-10 minutes to release the bound proteins.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an antibody against the PP2A catalytic subunit.
-
Detect the protein using an appropriate secondary antibody and chemiluminescent substrate. A band corresponding to PP2Ac in the biotinylated Phoslactomycin A lane, but not in the biotin-only control, confirms a direct interaction.
Visualizing the Molecular Interactions and Workflows
To better understand the context of this compound's action, the following diagrams illustrate the PP2A signaling pathway and the experimental workflow for target validation.
Caption: PP2A signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating the cellular target of this compound.
Conclusion
The experimental evidence strongly supports the role of Protein Phosphatase 2A as a primary cellular target of this compound. While it is a less potent inhibitor than Fostriecin or Okadaic Acid, its confirmed direct binding to the PP2A catalytic subunit and its ability to induce cellular phenotypes consistent with PP2A inhibition validate its mechanism of action.[2][6] The protocols and comparative data provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of this compound and to develop novel, selective PP2A-targeting compounds.
References
- 1. An enzyme activity-based workflow for the identification and characterization of covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein phosphatase 2A inhibitors, phoslactomycins. Effects on the cytoskeleton in NIH/3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fostriecin, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phoslactomycin targets cysteine-269 of the protein phosphatase 2A catalytic subunit in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Phoslactomycin C: A Comparative Guide to its Phosphatase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Phoslactomycin C with other phosphatases. While direct quantitative data for this compound is limited in publicly available literature, this guide leverages data from closely related phoslactomycins and other well-characterized phosphatase inhibitors to offer a valuable resource for researchers investigating its potential as a selective inhibitor.
Executive Summary
Phoslactomycins are a class of natural products known for their potent inhibitory activity against protein serine/threonine phosphatases, particularly Protein Phosphatase 2A (PP2A). This guide explores the selectivity of this compound by comparing the available data for a related compound, Phoslactomycin F, with the well-studied phosphatase inhibitor, Okadaic Acid. Understanding the cross-reactivity profile is crucial for the development of specific therapeutic agents and for accurately interpreting experimental results.
Comparison of Inhibitory Activity
To provide a broader context, the following table compares the inhibitory activity of Phoslactomycin F and Okadaic Acid against major serine/threonine phosphatases.
| Compound | PP1 | PP2A | PP2B (Calcineurin) | PP2C |
| Phoslactomycin F | Weaker Inhibition | 4.7 µM | Data not available | Data not available |
| Okadaic Acid | ~10-500 nM | ~0.1-1 nM | >1 µM | Insensitive |
Note: The data for Phoslactomycin F is presented to infer the likely activity profile of this compound due to their structural similarities. Further experimental validation is required to determine the precise IC50 values for this compound.
Signaling Pathways and Experimental Workflows
To visualize the context in which this compound acts, the following diagrams illustrate a key signaling pathway regulated by PP2A and a general workflow for assessing phosphatase inhibition.
In Vivo Validation of Phoslactomycin C Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vivo activity of Phoslactomycin C and other prominent Protein Phosphatase 2A (PP2A) inhibitors. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to support informed decisions in preclinical research.
Phoslactomycins are a class of microbial metabolites recognized for their potent and selective inhibition of Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase that acts as a tumor suppressor by regulating numerous cellular processes.[1] The antitumor activity of the phoslactomycin class of compounds is largely attributed to this PP2A inhibition.[2] While in vitro studies have characterized the activity of various phoslactomycins, comprehensive in vivo validation data for this compound (PLM-C) remains limited in publicly accessible literature.
This guide addresses this gap by providing a comparative overview of the in vivo efficacy of related compounds and other well-documented PP2A inhibitors, namely LB-100, Fostriecin, and Okadaic Acid. The data presented is compiled from various preclinical studies to offer a broader context for the potential in vivo applications of phoslactomycin-based compounds.
Comparative In Vivo Performance of PP2A Inhibitors
The following table summarizes the in vivo anti-tumor activity of selected PP2A inhibitors from various preclinical cancer models. Due to the limited specific data for this compound, data for Phoslactomycin B and other prominent PP2A inhibitors are presented as key alternatives.
| Compound | Cancer Model | Animal Model | Dosage and Administration | Key In Vivo Findings | Reference |
| LB-100 | Glioblastoma (U251 Xenograft) | Mice | 2.5 mg/kg, radiation combination | Significantly delayed tumor growth and prolonged survival when combined with radiation. | [3] |
| LB-100 | Malignant Meningioma (Xenograft) | Mice | Not specified | Combined with radiation, it prolonged the survival of mice with xenografts compared to radiation alone. | [2] |
| LB-100 | Glioblastoma (U87 Xenograft) | Mice | Systemic treatment | Reduced mean tumor volume by 73% compared to controls. | [4] |
| Fostriecin | Leukemia | Mice | Not specified | Demonstrated potent antitumor activity. | [5] |
| Okadaic Acid | Skin Cancer (Tumor Promoter) | Mice | Topical application | Acted as a potent tumor promoter in a two-stage carcinogenesis model.[5][6] | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for in vivo xenograft studies, based on common practices in the field.
General Xenograft Tumor Model Protocol
This protocol outlines the fundamental steps for establishing and evaluating the efficacy of a test compound in a subcutaneous xenograft mouse model.
-
Cell Culture: Human cancer cell lines (e.g., U251 for glioblastoma, HMC-1 for mucoepiderminoid carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).
-
Animal Models: Immunocompromised mice (e.g., NSG or athymic nude mice), typically 6-8 weeks old, are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of 1-5 x 10^6 cancer cells in a sterile medium (e.g., PBS or serum-free medium), often mixed 1:1 with Matrigel, is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups. The test compound (e.g., LB-100) is administered via a specified route (e.g., intraperitoneal, oral) and schedule. A vehicle control group receives the same volume of the carrier solvent.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include body weight (to monitor toxicity), survival analysis, and post-necropsy analysis of tumors (e.g., histology, biomarker analysis).
-
Statistical Analysis: Tumor growth curves are analyzed using appropriate statistical methods (e.g., two-way ANOVA) to determine the significance of the treatment effect. Survival data is often analyzed using Kaplan-Meier curves and the log-rank test.
Visualizing the Mechanism of Action
To understand the biological context of this compound and its alternatives, the following diagrams illustrate the experimental workflow and the targeted signaling pathway.
References
- 1. Antitumor antibiotic fostriecin covalently binds to cysteine-269 residue of protein phosphatase 2A catalytic subunit in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PP2A-Mediated Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cancer progression by the okadaic acid class of tumor promoters and endogenous protein inhibitors of PP2A, SET and CIP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Basic Biology of PP2A in Hematologic Cells and Malignancies [frontiersin.org]
A Comparative Analysis of Phoslactomycin C and Phoslactomycin B: Potent Inhibitors of Protein Phosphatase 2A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Phoslactomycin C and Phoslactomycin B, two members of the phoslactomycin family of natural products known for their potent and selective inhibition of protein serine/threonine phosphatase 2A (PP2A). As critical regulators of numerous cellular processes, PP2A phosphatases are attractive therapeutic targets, particularly in oncology. This document summarizes the available quantitative data, outlines detailed experimental protocols for assessing their activity, and visualizes the key signaling pathways and experimental workflows.
Data Presentation: A Comparative Overview
| Compound | Target | IC50 Value | Selectivity (over PP1) | Reference |
| Phoslactomycin F | Protein Phosphatase 2A (PP2A) | 4.7 µM | High (Significantly less inhibition of PP1) | |
| This compound | Protein Phosphatase 2A (PP2A) | Not Reported | Presumed High | - |
| Phoslactomycin B | Protein Phosphatase 2A (PP2A) | Not Reported | Presumed High | - |
Note: While a direct IC50 value for Phoslactomycin B is not provided in a comparative context, a study on its biosynthetic precursor, deamino-hydroxy-phoslactomycin B, indicated that the precursor exhibited greater PP2A inhibition than Phoslactomycin B itself, suggesting Phoslactomycin B is an active PP2A inhibitor.
Mechanism of Action: Targeting the Catalytic Subunit of PP2A
Phoslactomycins exert their inhibitory effect by directly targeting the catalytic subunit of PP2A (PP2Ac). Specifically, Phoslactomycin A has been shown to bind to the Cys-269 residue of PP2Ac, a mechanism that is likely conserved across the phoslactomycin family. This interaction inhibits the phosphatase activity of PP2A, leading to the hyperphosphorylation of its substrate proteins.
The inhibition of PP2A disrupts numerous signaling pathways that control cell cycle progression, apoptosis, and cytoskeletal organization. For instance, the inhibition of PP2A by phoslactomycins can lead to the depolymerization of actin filaments, an effect mediated indirectly through the hyperphosphorylation of regulatory proteins.
Figure 1. Simplified signaling pathway showing the inhibition of PP2A by Phoslactomycins.
Experimental Protocols: Assessing PP2A Inhibition
A standard method to quantify the inhibitory activity of compounds like this compound and B against PP2A is a colorimetric or fluorometric phosphatase assay. The following protocol is a generalized procedure based on commercially available kits and published methodologies.
Objective: To determine the IC50 value of a test compound (e.g., this compound or B) for PP2A.
Materials:
-
Purified recombinant PP2A enzyme
-
Phosphatase assay buffer
-
A specific phosphopeptide substrate for PP2A (e.g., p-Nitrophenyl Phosphate (pNPP) or a fluorescent substrate)
-
Test compounds (this compound and B) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader (for colorimetric or fluorescence detection)
-
96-well microplates
Procedure:
-
Preparation of Reagents: Prepare a series of dilutions of the test compounds in the assay buffer. Also, prepare the PP2A enzyme and substrate solutions according to the manufacturer's instructions.
-
Enzyme Inhibition Reaction:
-
Add a fixed amount of the PP2A enzyme to each well of the 96-well plate.
-
Add the various concentrations of the test compounds to the wells. Include a positive control (a known PP2A inhibitor like Okadaic Acid) and a negative control (solvent only).
-
Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C) to allow for binding.
-
-
Initiation of Phosphatase Reaction:
-
Add the phosphopeptide substrate to each well to start the dephosphorylation reaction.
-
-
Incubation and Detection:
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature.
-
Stop the reaction (if necessary, depending on the assay type).
-
Measure the absorbance or fluorescence using a microplate reader. The signal generated is proportional to the amount of dephosphorylated substrate, and thus to the PP2A activity.
-
-
Data Analysis:
-
Calculate the percentage of PP2A inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Figure 2. Experimental workflow for determining the IC50 of Phoslactomycins against PP2A.
Conclusion
This compound and Phoslactomycin B are members of a promising class of natural product inhibitors of PP2A. While direct comparative quantitative data on their inhibitory potency is currently lacking in the public domain, the established activity of other phoslactomycins, such as Phoslactomycin F, suggests they are potent and selective inhibitors. Their mechanism of action, involving the direct binding to the catalytic subunit of PP2A, disrupts critical cellular signaling pathways, making them valuable tools for research and potential starting points for the development of novel therapeutics. The provided experimental protocol offers a robust framework for the direct comparison of these and other phoslactomycin analogs, which will be crucial for elucidating their structure-activity relationships and advancing their potential clinical applications.
Phoslactomycin C: A Sharper Tool for Dissecting Protein Phosphatase 2A Signaling
For researchers, scientists, and drug development professionals, the selective inhibition of specific protein phosphatases is crucial for elucidating cellular signaling pathways and developing targeted therapeutics. Phoslactomycin C (PLM C), a member of the phoslactomycin family of natural products, emerges as a valuable tool for the specific inhibition of Protein Phosphatase 2A (PP2A), offering a more refined alternative to commonly used inhibitors like Okadaic Acid and Calyculin A.
Phoslactomycins are potent inhibitors of the serine/threonine protein phosphatase 2A. The inhibitory mechanism of this class of compounds has been elucidated through studies on its analogue, Phoslactomycin A (PLMA), which directly binds to the cysteine-269 residue of the PP2A catalytic subunit (PP2Ac). This direct and specific interaction underscores the potential of phoslactomycins as selective PP2A inhibitors. This guide provides a comparative analysis of this compound's selectivity, supported by experimental data and detailed protocols, to aid researchers in its effective application.
Unveiling Selectivity: A Quantitative Comparison
The efficacy of an inhibitor is defined by its potency and selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Phoslactomycin F (a close analog of this compound), Okadaic Acid, and Calyculin A against a panel of protein phosphatases. The data clearly illustrates the superior selectivity of the phoslactomycin family for PP2A.
| Inhibitor | PP1 | PP2A | PP2B (Calcineurin) | PP2C | PP4 | PP5 |
| Phoslactomycin F | > 10 µM | 4.7 µM | N/A | N/A | N/A | N/A |
| Okadaic Acid | 3-50 nM | 0.1-1 nM | High µM to mM | No significant inhibition | 0.1 nM | 3.5 nM |
| Calyculin A | ~2 nM | 0.5-1.0 nM | N/A | No significant inhibition | Potent inhibitor | Potent inhibitor |
Experimental Protocols: Measuring Inhibitor Potency
The determination of IC50 values is a cornerstone of inhibitor characterization. A common and reliable method is the in vitro phosphatase inhibition assay using a chromogenic substrate like p-nitrophenyl phosphate (pNPP).
In Vitro Phosphatase Inhibition Assay for IC50 Determination
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific protein phosphatase by 50%.
Materials:
-
Purified protein phosphatases (e.g., PP1, PP2A, PP2B, PP2C)
-
Inhibitor stock solution (e.g., this compound, Okadaic Acid, Calyculin A in DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM MnCl2, 0.1 mM EDTA, 1 mM DTT, 0.1 mg/mL BSA
-
Substrate: p-nitrophenyl phosphate (pNPP)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the purified protein phosphatase in Assay Buffer to a working concentration that yields a linear reaction rate over the desired time course.
-
Inhibitor Dilution Series: Prepare a serial dilution of the inhibitor in Assay Buffer. The final concentrations should span a range that is expected to produce a full dose-response curve (e.g., from 0.01 nM to 100 µM). Include a vehicle control (DMSO) without the inhibitor.
-
Assay Reaction:
-
To each well of a 96-well plate, add 20 µL of the diluted inhibitor or vehicle control.
-
Add 20 µL of the diluted enzyme to each well and incubate for 15 minutes at 30°C to allow for inhibitor binding.
-
Initiate the reaction by adding 60 µL of pre-warmed pNPP substrate solution (final concentration typically 10 mM).
-
-
Measurement: Immediately begin monitoring the absorbance at 405 nm in a microplate reader at 30°C for a set period (e.g., 10-30 minutes). The rate of p-nitrophenol production is proportional to the phosphatase activity.
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) for each inhibitor concentration.
-
Normalize the rates relative to the vehicle control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Benchmarking Phoslactomycin C: A Comparative Guide for Antifungal Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Phoslactomycin C against established antifungal agents, offering insights into its potential as a novel therapeutic. The following sections detail its mechanism of action, present available preclinical data in a comparative context, and outline the experimental protocols necessary for its evaluation.
Introduction to this compound
This compound is a member of the phoslactomycin family of natural products, which are polyketide metabolites produced by various Streptomyces species.[1][2][3] These compounds are noted for their diverse biological activities, including antifungal, antibacterial, and antitumor properties.[4] The primary mechanism of action for phoslactomycins is the inhibition of protein serine/threonine phosphatase 2A (PP2A), a critical enzyme in eukaryotic signal transduction pathways.[4] By targeting PP2A, this compound disrupts essential cellular processes in fungi, leading to growth inhibition.
Comparative Antifungal Performance
While specific minimum inhibitory concentration (MIC) data for this compound against a broad panel of clinically relevant fungi such as Candida albicans and Aspergillus fumigatus is not widely available in the public domain, initial studies have demonstrated its strong activity against various fungi, particularly phytopathogenic species like Botrytis cinerea and Alternaria kikuchiana.[2][5]
To provide a framework for its potential efficacy, the following tables summarize the MIC ranges for well-established antifungal agents against common fungal pathogens. This data, compiled from various studies, serves as a benchmark against which this compound's performance can be evaluated as more data becomes available.
Table 1: Minimum Inhibitory Concentration (MIC) of Comparator Antifungal Agents against Candida albicans
| Antifungal Agent | Class | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Amphotericin B | Polyene | 0.06 - 1.0 | 0.5 | 1.0 |
| Ketoconazole | Azole | 0.002 - 64 | 0.03 | 0.25 |
| Caspofungin | Echinocandin | 0.015 - 1.0 | 0.125 | 0.5 |
Table 2: Minimum Inhibitory Concentration (MIC) of Comparator Antifungal Agents against Aspergillus fumigatus
| Antifungal Agent | Class | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Amphotericin B | Polyene | 0.25 - 2.0 | 1.0 | 1.0 |
| Ketoconazole | Azole | 0.125 - >128 | 2.0 | 8.0 |
| Caspofungin | Echinocandin | 0.015 - 0.5 | 0.06 | 0.125 |
Mechanism of Action: Targeting Protein Phosphatase 2A
This compound exerts its antifungal effect by inhibiting Protein Phosphatase 2A (PP2A). PP2A is a crucial serine/threonine phosphatase that regulates a multitude of cellular processes, including cell cycle progression, signal transduction, and morphogenesis.[6][7][8] In fungi, PP2A is essential for normal cell growth and development.[6]
The inhibition of PP2A by this compound leads to a hyperphosphorylated state of various cellular proteins, disrupting their function and ultimately leading to cell cycle arrest and inhibition of fungal growth.
Figure 1. Simplified signaling pathway of this compound's antifungal action.
Experimental Protocols
The following protocols outline the standardized methods for evaluating the antifungal activity of novel compounds like this compound.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for yeasts (M27-A2) and filamentous fungi (M38-A).[9]
a. Inoculum Preparation:
-
Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.
-
A suspension of the fungal cells or spores is prepared in sterile saline or RPMI-1640 medium.
-
The suspension is adjusted to a specific turbidity, corresponding to a defined cell density (e.g., 0.5 McFarland standard).
b. Microdilution Plate Preparation:
-
A serial two-fold dilution of this compound is prepared in RPMI-1640 medium in a 96-well microtiter plate.
-
A growth control well (no drug) and a sterility control well (no inoculum) are included.
c. Inoculation and Incubation:
-
The prepared fungal inoculum is added to each well of the microtiter plate.
-
The plate is incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
d. MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure optical density.
Figure 2. Workflow for determining the Minimum Inhibitory Concentration (MIC).
Cytotoxicity Assay
It is crucial to assess the potential toxicity of a new antifungal compound to mammalian cells to determine its therapeutic index.
a. Cell Culture:
-
A suitable mammalian cell line (e.g., HeLa, HepG2) is cultured in appropriate medium until a confluent monolayer is formed in a 96-well plate.
b. Compound Exposure:
-
The cell culture medium is replaced with fresh medium containing serial dilutions of this compound.
-
A vehicle control (solvent used to dissolve the compound) and a positive control (a known cytotoxic agent) are included.
c. Incubation:
-
The plate is incubated for a specified period (e.g., 24-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
d. Viability Assessment:
-
Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The absorbance is measured, and the concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is calculated.
Conclusion and Future Directions
This compound, with its unique mechanism of action targeting the highly conserved PP2A enzyme, represents a promising scaffold for the development of new antifungal agents. While preliminary data indicates its antifungal potential, further research is imperative. The immediate next steps should focus on comprehensive in vitro susceptibility testing against a wide range of clinically important fungal pathogens to establish a detailed antifungal spectrum and determine precise MIC values. Subsequent studies should include in vivo efficacy and toxicity assessments in relevant animal models to fully elucidate its therapeutic potential. The protocols and comparative data presented in this guide provide a foundational framework for these future investigations, paving the way for the potential inclusion of this compound derivatives in the antifungal therapeutic arsenal.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on new phosphate ester antifungal antibiotics phoslactomycins. I. Taxonomy, fermentation, purification and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phoslactomycins from Streptomyces sp. MLA1839 and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of phoslactomycin biosynthetic gene clusters from Streptomyces platensis SAM-0654 and characterization of PnR1 and PnR2 as positive transcriptional regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. STUDIES ON NEW PHOSPHATE ESTER ANTIFUNGAL ANTIBIOTICS PHOSLACTOMYCINS [jstage.jst.go.jp]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Ser/Thr protein phosphatases in fungi: structure, regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
